2-Hydroxy-1-(4-methoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOKFOPFITZGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194307 | |
| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-21-4 | |
| Record name | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4136-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-hydroxy-4'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Hydroxy-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a compound of interest in various scientific fields. This document covers its fundamental properties, synthesis, and potential biological activities, presenting data in a structured and accessible format for research and development professionals.
Chemical and Physical Properties
This compound, also known as α-hydroxy-4'-methoxyacetophenone, is an aromatic ketone.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4136-21-4 | [2][3] |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [5][6] |
| Appearance | White to Off-white crystalline solid | [6] |
| Melting Point | 100-103 °C | [3] |
| Purity | ≥ 99% (HPLC) | [6] |
Synthesis Protocols
A common method for the synthesis of related compounds involves the reaction of a substituted acetophenone. For instance, a general synthesis for a similar compound, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-methoxyphenol.[7] While a specific protocol for this compound was not detailed in the provided results, a plausible synthetic route is outlined below.
General Synthesis Workflow
References
- 1. Buy this compound | 4136-21-4 [smolecule.com]
- 2. 4136-21-4|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C9H10O3 | CID 77786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. rsc.org [rsc.org]
A Technical Guide to the Solubility of 2-Hydroxy-1-(4-methoxyphenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its application in organic synthesis, process development, and formulation within the pharmaceutical and chemical industries. This document outlines its solubility in a range of common organic solvents, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is defined as the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
This compound possesses both polar (hydroxyl group) and moderately polar (ketone and methoxy ether groups) functionalities, as well as a non-polar aromatic ring. This amphiphilic nature results in a varied solubility profile across different organic solvents.
Solubility Profile of this compound
| Solvent | Type | Qualitative Solubility |
| N,N-Dimethylformamide | Polar Aprotic | Very Soluble |
| Methanol | Polar Protic | Soluble |
| Glacial Acetic Acid | Polar Protic | Sparingly Soluble |
| Chloroform | Non-polar | Very Slightly Soluble |
| Water | Polar Protic | Practically Insoluble |
Table 1: Qualitative Solubility of this compound in Various Solvents.
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is reliable and widely used for its accuracy and simplicity.
Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Pipettes and other standard laboratory glassware
-
Spatula
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's evaporation should be carried out in a well-ventilated fume hood.
-
Continue drying until a constant weight of the solid residue is achieved. This indicates that all the solvent has been removed.
-
Allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish with the dry solute using an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment to be aware of any specific hazards.
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the gravimetric method for determining the solubility of this compound.
This comprehensive guide provides essential information on the solubility of this compound for professionals in research and development. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is crucial for optimizing reaction conditions, purification processes, and formulation development.
chemical structure and IUPAC name of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and IUPAC Name
The compound of interest is 2-Hydroxy-1-(4-methoxyphenyl)ethanone. Its chemical structure and IUPAC name are fundamental for its identification and characterization in a research and development setting.
-
IUPAC Name: this compound
-
Chemical Structure:
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 100-103 °C | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| CAS Number | 4136-21-4 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of biological activities of acetophenone derivatives are outlined below. These protocols are representative of the procedures that would be employed in the study of this compound.
Synthesis Protocol (Hypothetical, based on related compounds)
The synthesis of this compound can be proposed based on the synthesis of similar compounds, which often involves the hydroxylation of a precursor. A plausible route starts from 2-bromo-1-(4-methoxyphenyl)ethanone.
Reaction:
2-bromo-1-(4-methoxyphenyl)ethanone → this compound
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
Sodium hydroxide (NaOH) or another suitable base
-
Water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone in a suitable organic solvent like dichloromethane.
-
Prepare an aqueous solution of a base, such as sodium hydroxide.
-
Add the basic solution to the solution of the bromo-compound and stir vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
Biological Activity Assays
This assay is a standard method to evaluate the antioxidant potential of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
Signaling Pathway Analysis
Derivatives of acetophenone have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A brominated analog of the target compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound may exhibit similar mechanisms of action.
Inhibition of NF-κB and MAPK Signaling Pathways
The diagram below illustrates the proposed mechanism of action where an inhibitor, such as an acetophenone derivative, blocks the activation of the NF-κB and MAPK signaling cascades, which are crucial for the expression of pro-inflammatory genes.
Caption: Proposed inhibitory mechanism on NF-κB and MAPK pathways.
References
Stability and Storage of 2-Hydroxy-1-(4-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-1-(4-methoxyphenyl)ethanone (CAS No. 4136-21-4). The information herein is compiled from safety data sheets and established principles of pharmaceutical stability testing to ensure the integrity and purity of this compound in a research and development setting.
Chemical Profile
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | α-hydroxy-4'-methoxyacetophenone | [1] |
| CAS Number | 4136-21-4 | [1] |
| Molecular Formula | C9H10O3 | [2] |
| Molecular Weight | 166.17 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 100-103°C | [1] |
Recommended Storage and Handling
Proper storage and handling are critical to maintain the chemical integrity of this compound. The compound is generally considered chemically stable under standard ambient conditions.[3]
Storage Conditions:
-
Temperature: Store in a cool, dry place.[1][4] For long-term storage, refrigeration at 2-8°C is recommended.[5]
-
Container: Keep the container tightly closed to prevent moisture ingress.[1][3][4]
-
Light: Some related compounds are noted to be light-sensitive, so storage in a light-resistant container is advisable as a precautionary measure.[3][7]
Handling Precautions:
-
Wear suitable personal protective equipment (PPE), including gloves and eye protection, to avoid contact with skin and eyes.[1][4][8]
-
Avoid the formation of dust and aerosols during handling.[3][4][7]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[4]
Incompatible Materials:
-
Strong oxidizing agents: Avoid contact with strong oxidizing agents, as they may cause a reaction.[6][9]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways are plausible under forced conditions:
-
Hydrolysis: The ester and ether linkages, although not present, suggest that related structures could be susceptible. However, the primary hydroxyl and ketone functionalities are generally stable to hydrolysis under neutral pH. Extreme pH conditions (acidic or basic) could potentially catalyze degradation.
-
Oxidation: The presence of a hydroxyl group and the aromatic ring suggests a susceptibility to oxidative degradation. This could lead to the formation of various oxidized byproducts.
-
Photodegradation: Aromatic ketones can be susceptible to photodegradation. Absorption of UV light may lead to the formation of reactive species and subsequent degradation products.
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the energy needed for decomposition.[3]
Below is a logical workflow for investigating these potential degradation pathways.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C9H10O3 | CID 77786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- [webbook.nist.gov]
- 4. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]
The Natural Occurrence and Bioactivity of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-1-(4-methoxyphenyl)ethanone, commonly known as paeonol, is a naturally occurring phenolic compound that has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and biological activities of paeonol and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for isolation and analysis, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. The information compiled herein is drawn from a wide range of scientific literature to ensure accuracy and depth, providing a solid foundation for further research and development in this promising area of natural product chemistry.
Introduction
This compound, or paeonol, is an acetophenone derivative that has been isolated from various natural sources, most notably from the root bark of Paeonia suffruticosa (Moutan Cortex)[1]. It is also found in other plant species such as Arisaema erubescens and Dioscorea japonica[1]. Paeonol and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This guide explores the natural diversity of these compounds and the scientific basis for their therapeutic potential.
Natural Occurrence
The primary natural source of this compound is the Paeoniaceae family, particularly the root cortex of various Paeonia species. However, its derivatives have been identified in a range of other plants and even in marine organisms.
Plant Sources
Paeonol is a well-documented constituent of the genus Paeonia. Beyond this, a variety of its derivatives have been isolated from other plant families.
| Compound | Natural Source(s) | Reference(s) |
| This compound (Paeonol) | Paeonia suffruticosa (Moutan Cortex), Arisaema erubescens, Dioscorea japonica | [1] |
| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | Phaleria macrocarpa (fruits) | [2][3] |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | Hippocampus kuda Bleeler (sea horse) |
Other Natural Sources
While predominantly found in terrestrial plants, derivatives of this compound have also been reported in marine fauna.
Biosynthesis
The biosynthesis of acetophenone derivatives in plants is believed to originate from the shikimate pathway. This pathway produces the aromatic amino acid L-phenylalanine, which serves as a key precursor.
The general biosynthetic route involves the following key steps:
-
Shikimate Pathway: Production of L-phenylalanine.
-
Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid.
-
β-Oxidative Chain Shortening: The C3 side chain of trans-cinnamic acid is shortened by a two-carbon unit to yield the C6-C2 acetophenone skeleton.
Further enzymatic modifications, such as hydroxylation, methoxylation, and glycosylation, lead to the diverse array of naturally occurring derivatives.
Experimental Protocols
The isolation and characterization of this compound and its derivatives from natural sources typically involve a series of chromatographic and spectroscopic techniques.
Extraction and Isolation of Paeonol from Paeonia suffruticosa
A common method for the extraction and isolation of paeonol from Moutan Cortex is ultrasound-assisted extraction followed by purification using column chromatography.
Protocol:
-
Sample Preparation: The dried root bark of Paeonia suffruticosa is powdered.
-
Ultrasound-Assisted Extraction: The powdered material is extracted with a suitable solvent, such as ethanol, using an ultrasonic bath to enhance extraction efficiency.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing paeonol.
-
Purification: Fractions rich in paeonol are combined and may be subjected to further purification steps like recrystallization to obtain the pure compound.
Structure Elucidation
The structure of the isolated compounds is typically confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework of the molecule.
Biological Activities and Signaling Pathways
Paeonol and its derivatives exhibit a range of biological activities, with their anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory effects of paeonol are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of mitogen-activated protein kinases (MAPK) such as ERK and p38, and the nuclear factor-kappa B (NF-κB) pathway. Furthermore, paeonol can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.
References
An In-depth Technical Guide to the Toxicological Data and Safety Handling of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1-(4-methoxyphenyl)ethanone, a ketone derivative, is a compound of interest in various research and development sectors. A thorough understanding of its toxicological profile and safe handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available toxicological data, detailed experimental protocols for its assessment, and essential safety and handling guidelines.
Toxicological Data
The publicly available quantitative toxicological data for this compound is limited. The following table summarizes the available information. It is critical to note the existing data gaps and the necessity for further testing to establish a complete toxicological profile.
Table 1: Summary of Acute Toxicological Data for this compound
| Endpoint | Test Species | Route of Administration | Result | Reference |
| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg body weight | [1] |
| Acute Oral LD50 | Not available | - | No data available | [2] |
| Acute Inhalation LC50 | Not available | - | No data available | [2] |
| Aquatic Toxicity | Fish, Daphnia, Algae | - | No data available | [2] |
Note: The dermal LD50 value is from a limit test, indicating low acute dermal toxicity. The absence of oral and inhalation toxicity data, as well as ecotoxicity data, represents a significant information gap.
Hazard Identification and Classification
Based on the available information, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Recommended Experimental Protocols for Toxicological Assessment
To address the existing data gaps, the following standard experimental protocols are recommended for a comprehensive toxicological evaluation of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
-
Principle: This method is a sequential test that uses a minimal number of animals. A single animal is dosed at a step below the estimated LD50. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This process continues until the stopping criteria are met.
-
Methodology:
-
Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).
-
Housing and Fasting: Animals are caged individually and fasted (food, but not water) for at least 16 hours before dosing.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed 1 mL/100g body weight.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
-
Principle: This in vitro test assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Methodology:
-
Test System: Commercially available, validated three-dimensional Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, EPISKIN™).
-
Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, typically the MTT assay. The reduction of MTT to a blue formazan product by viable cells is measured spectrophotometrically.
-
Interpretation: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[3][4][5][6]
-
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
-
Principle: This in vitro method evaluates the potential of a chemical to cause serious eye damage or eye irritation by assessing its cytotoxicity on a reconstructed human cornea-like epithelium model.
-
Methodology:
-
Test System: Validated three-dimensional RhCE models.
-
Application and Exposure: The test chemical is applied to the epithelial surface for a specified duration.
-
Post-Exposure Incubation: Tissues are incubated in fresh medium for a defined period.
-
Viability Measurement: Cell viability is quantified using the MTT assay.
-
Classification: The chemical is classified based on the reduction in tissue viability compared to negative controls.[7][8][9]
-
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test evaluates the ability of a chemical to induce reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.
-
Methodology:
-
Bacterial Strains: A set of at least five strains is used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
Exposure: The test chemical is incubated with the bacterial strains in a suitable medium.
-
Plating and Incubation: The treated bacteria are plated on a minimal medium, and the plates are incubated for 48-72 hours.
-
Evaluation: A chemical is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.
-
Safety and Handling
Adherence to strict safety protocols is mandatory when handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical. The following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[10]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]
Visualization of Toxicological Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive toxicological assessment of a chemical with limited data, such as this compound.
Caption: A workflow for the toxicological assessment of a chemical with data gaps.
Conclusion
While this compound is identified as a substance that causes serious eye irritation and may cause respiratory irritation, significant gaps exist in its quantitative toxicological profile. This guide has outlined the available data and provided a clear roadmap for further essential testing using standardized and validated protocols. Strict adherence to the recommended safety and handling procedures is crucial to mitigate potential risks during its use in research and development. The generation of comprehensive toxicological data is imperative for a complete risk assessment and to ensure the safe and responsible use of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. echemi.com [echemi.com]
- 3. episkin.com [episkin.com]
- 4. enfo.hu [enfo.hu]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. episkin.com [episkin.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. criver.com [criver.com]
- 9. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Review of the Synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Hydroxy-1-(4-methoxyphenyl)ethanone, a valuable α-hydroxy ketone, serves as a significant building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in numerous natural products and is of considerable interest to the fields of medicinal chemistry and drug development. The presence of both a hydroxyl group and a ketone functionality on adjacent carbons, coupled with the electron-donating methoxy group on the aromatic ring, provides a versatile scaffold for further chemical modifications. This technical guide provides an in-depth review of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic pathways.
Synthetic Strategies
Several key synthetic strategies have been employed for the preparation of this compound. The most prominent and well-documented of these is a two-step process commencing with the α-bromination of the readily available 4-methoxyacetophenone, followed by the nucleophilic substitution of the resulting bromo-ketone with a hydroxide source. Alternative approaches include the direct α-hydroxylation of 4-methoxyacetophenone and emerging biocatalytic methods.
Route 1: Two-Step Synthesis via α-Bromination and Hydrolysis
This classical and reliable two-step approach is the most frequently reported method for the synthesis of this compound. It involves the initial selective bromination at the α-position of 4-methoxyacetophenone, followed by the hydrolysis of the intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone.
Step 1: α-Bromination of 4-Methoxyacetophenone
The synthesis of the key intermediate, 2-bromo-1-(4-methoxyphenyl)ethanone, can be achieved through the reaction of 4-methoxyacetophenone with a suitable brominating agent. Common reagents for this transformation include cupric bromide (CuBr₂) and N-bromosuccinimide (NBS).
Step 2: Hydrolysis of 2-Bromo-1-(4-methoxyphenyl)ethanone
The subsequent step involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(4-methoxyphenyl)ethanone with a hydroxide ion to yield the final product. This is typically accomplished by reacting the bromo-ketone with an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Bromination | 4-methoxyacetophenone, Cupric Bromide | Ethyl Acetate | Reflux | ~3 | Not explicitly stated for isolated product, but used in subsequent steps. | [1][2] |
| 2. Hydrolysis | 2-bromo-1-(4-methoxyphenyl)ethanone, Water, Formic Acid | - | 100 | 2 | 85 | A specific protocol with formic acid and water was found to give a high yield. |
Protocol 1.1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone [1][2]
-
Materials:
-
4-Methoxyacetophenone (1.50 g, 0.01 mol)
-
Cupric bromide (3.36 g, 0.015 mol)
-
Ethyl acetate (50 ml)
-
-
Procedure:
-
Dissolve 4-methoxyacetophenone in ethyl acetate in a round-bottom flask.
-
Add cupric bromide to the solution.
-
Reflux the mixture for approximately 3 hours.
-
Upon cooling, the solid which separates is filtered and recrystallized from ethyl acetate to yield 2-bromo-1-(4-methoxyphenyl)ethanone.
-
Protocol 1.2: Synthesis of this compound via Hydrolysis
-
Materials:
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Formic Acid
-
Water
-
-
Procedure:
-
A mixture of 2-bromo-1-(4-methoxyphenyl)ethanone, water, and formic acid is heated at 100°C for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate the this compound.
-
Caption: Two-step synthesis of the target compound.
Route 2: Direct α-Hydroxylation of 4-Methoxyacetophenone
A more atom-economical approach to this compound is the direct oxidation of the α-carbon of 4-methoxyacetophenone. This method circumvents the need for a halogenated intermediate. Various oxidizing agents can be employed for this transformation, with Oxone® (potassium peroxymonosulfate) being a notable example in the presence of a suitable catalyst.[3][4]
References
physical properties like melting point and boiling point of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Hydroxy-1-(4-methoxyphenyl)ethanone. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in drug discovery and chemical synthesis.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in research and development. Below is a summary of the available data for this compound.
| Physical Property | Value | Source |
| Boiling Point | 316.6°C at 760 mmHg | ECHEMI Safety Data Sheet |
| Melting Point | Data not available in searched literature | N/A |
| Flash Point | 129.4°C | ECHEMI Safety Data Sheet |
Note: While a boiling point has been reported, an experimentally determined melting point for this compound could not be identified in the surveyed literature.
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are not explicitly described in the available literature for this specific compound. However, standard methodologies for determining the boiling and melting points of organic compounds are well-established. The following are generalized protocols that would be suitable for characterizing this substance.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for this determination is through distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (with appropriate range)
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a sample of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Melting Point (Capillary Method)
For solid compounds, the melting point is a key indicator of purity. The capillary method is a standard technique for this measurement.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2°C).
Logical Workflow for Compound Characterization
The process of characterizing a novel or synthesized compound follows a logical progression of steps to ensure its identity and purity. This workflow is essential in drug development and chemical research.
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a two-step process commencing with the alpha-bromination of 4-methoxyacetophenone to yield 2-bromo-1-(4-methoxyphenyl)ethanone, followed by nucleophilic substitution with a hydroxide source to produce the target α-hydroxy ketone. This protocol is intended for researchers and professionals in organic synthesis and drug development, offering a reliable method with readily available reagents.
Introduction
α-Hydroxy ketones are a significant class of organic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules. Their utility is prominent in the pharmaceutical industry for the preparation of analgesics and anti-inflammatory drugs. This compound, in particular, is a key precursor for numerous target molecules due to its functional handles that allow for further molecular elaboration. This protocol details a reproducible and scalable method for its preparation in a laboratory setting.
Reaction Scheme
The overall synthesis involves two main reaction steps:
-
α-Bromination: 4-methoxyacetophenone is brominated at the alpha position using a suitable brominating agent in an appropriate solvent.
-
Hydrolysis: The resulting 2-bromo-1-(4-methoxyphenyl)ethanone is then hydrolyzed to the desired this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Methoxyacetophenone | Reagent Grade, ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |
| Sodium Hydroxide (NaOH) | ACS Grade | Merck |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Sigma-Aldrich |
| Deionized Water (H₂O) | - | In-house |
| Hydrochloric Acid (HCl), 1M | Volumetric Standard | VWR Chemicals |
3.2. Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
3.3. Step-by-Step Procedure
Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyacetophenone (5.0 g, 33.3 mmol) in 30 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
In a dropping funnel, prepare a solution of bromine (1.7 mL, 33.3 mmol) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 4-methoxyacetophenone over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, slowly pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
A pale yellow solid will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude 2-bromo-1-(4-methoxyphenyl)ethanone in a desiccator.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, suspend the crude 2-bromo-1-(4-methoxyphenyl)ethanone (assuming quantitative yield from the previous step, ~7.6 g, 33.3 mmol) in 100 mL of a 1:1 mixture of water and a suitable organic co-solvent like acetone or THF.
-
Add sodium hydroxide (1.6 g, 40 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 60-70 °C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and neutralize to pH ~7 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.
Data Presentation
Table 1: Summary of Quantitative Experimental Data
| Parameter | Step 1: Bromination | Step 2: Hydrolysis |
| Reactants | 4-Methoxyacetophenone: 5.0 g (33.3 mmol) | 2-Bromo-1-(4-methoxyphenyl)ethanone: ~7.6 g (33.3 mmol) |
| Bromine: 1.7 mL (33.3 mmol) | Sodium Hydroxide: 1.6 g (40 mmol) | |
| Solvent | Glacial Acetic Acid: 40 mL | Water/Acetone (1:1): 100 mL |
| Reaction Temperature | 0-10 °C (addition), Room Temp (stirring) | 60-70 °C (Reflux) |
| Reaction Time | 2.5 hours | 3-4 hours |
| Theoretical Yield | 7.63 g | 5.53 g |
| Typical Product Appearance | Pale yellow solid | White to off-white solid |
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Sodium hydroxide is caustic. Handle with care to prevent burns.
-
Dichloromethane and ethyl acetate are volatile and flammable. Keep away from ignition sources.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).
-
Melting Point Analysis: To assess purity.
This comprehensive protocol provides a solid foundation for the successful synthesis of this compound, enabling further research and development in related fields.
Application Notes and Protocols: Synthesis and Biological Relevance of 2'-Hydroxy-4'-methoxychalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The reaction of 2-Hydroxy-1-(4-methoxyphenyl)ethanone with various aromatic aldehydes via the Claisen-Schmidt condensation provides a straightforward and versatile route to a diverse library of 2'-hydroxy-4'-methoxychalcone analogues. This application note provides detailed protocols for their synthesis, quantitative data for a range of reactions, and an overview of their potential application in modulating key signaling pathways in drug development.
Data Presentation: Synthesis of 2'-Hydroxy-4'-methoxychalcones
The following tables summarize the reaction of this compound with various aromatic aldehydes under different reaction conditions. The Claisen-Schmidt condensation is the primary synthetic route, with variations in catalysts and solvents influencing the reaction yield and duration.
Table 1: Reaction of this compound with Substituted Benzaldehydes
| Entry | Aromatic Aldehyde | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH | Ethanol | 4-6 h | 84 | [2] |
| 2 | 4-Hydroxybenzaldehyde | NaOH | Ethanol | 30 min (grinding) | High | [3] |
| 3 | 4-Nitrobenzaldehyde | NaOH | Ethanol | - | - | [2] |
| 4 | 2-Nitrobenzaldehyde | NaOH | Ethanol | - | - | [2] |
| 5 | Anisaldehyde | NaOH | Ethanol | Boiling | - | [4] |
| 6 | Various Benzaldehydes | KOH | Ethanol | 24-48 h | 22-85 | [5] |
| 7 | Various Benzaldehydes | NaH | DMF | - | 22-85 | [5] |
Note: "-" indicates that the specific data was not provided in the cited source. "High" indicates a qualitative description of the yield.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2'-Hydroxy-4'-methoxychalcones via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound (1.0 equivalent)
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound and the selected aromatic aldehyde in an appropriate volume of ethanol. Stir the mixture at room temperature to ensure complete dissolution.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add an aqueous solution of NaOH or KOH to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to neutralize the base and precipitate the chalcone product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Solvent-Free Synthesis of 2'-Hydroxy-4'-methoxychalcones by Grinding
This environmentally friendly protocol avoids the use of organic solvents.[3][6]
Materials:
-
This compound (1.0 equivalent)
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Solid NaOH or KOH (powdered)
-
Mortar and pestle
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Büchner funnel and filter paper
Procedure:
-
Mixing Reactants: Place this compound, the aromatic aldehyde, and powdered NaOH or KOH in a mortar.
-
Grinding: Grind the mixture vigorously with a pestle for the specified time (e.g., 30 minutes).[3] The mixture will typically form a paste and may solidify.
-
Work-up: Add a small amount of cold water to the mortar and continue to grind to break up the solid.
-
Isolation and Purification: Transfer the contents to a beaker and neutralize with dilute HCl. Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol.
Mandatory Visualizations
Reaction Scheme and Workflow
Caption: Workflow for the synthesis of 2'-hydroxy-4'-methoxychalcones.
Modulation of NF-κB Signaling Pathway
The synthesized 2'-hydroxy-4'-methoxychalcones have been shown to exhibit anti-inflammatory properties, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.
Caption: Chalcones can inhibit the NF-κB pathway by targeting the IKK complex.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. scitepress.org [scitepress.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 2-Hydroxy-1-(4-methoxyphenyl)ethanone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the purification of 2-Hydroxy-1-(4-methoxyphenyl)ethanone using the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[1][2] The described protocol outlines a systematic approach to solvent selection, dissolution of the crude solid, crystallization, and isolation of the purified product, aiming to achieve high purity and yield.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds and fine chemicals. The purity of these intermediates is crucial for the successful synthesis of the final products and for ensuring their desired pharmacological or chemical properties. Chemical reactions often yield products contaminated with by-products, unreacted starting materials, or other impurities.[3] Recrystallization is an effective and widely used technique to purify crystalline solids by separating the desired compound from such contaminants.[2][3]
The principle of recrystallization relies on the fact that the solubility of most solids in a solvent increases with temperature.[1] An impure solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3][4] The choice of a suitable solvent or solvent system is critical for the success of the recrystallization process.[2]
Experimental Protocol
This protocol details the steps for the purification of this compound by recrystallization from a mixed solvent system of ethanol and water.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while stirring and heating on a hot plate. Continue adding the hot solvent portion-wise until the solid completely dissolves. It is important to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if activated charcoal was used or if insoluble impurities are present):
-
Quickly filter the hot solution by gravity filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[3]
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator to remove any residual solvent.
-
-
Analysis:
-
Determine the mass of the dried, purified crystals and calculate the percent recovery.
-
Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. Further analysis by techniques such as HPLC, TLC, or NMR spectroscopy can also be performed.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of this compound by recrystallization.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Mass (g) | 5.00 | 4.25 |
| Purity (by HPLC, %) | 92% | 99.5% |
| Melting Point (°C) | 108-112 | 115-116 |
| Percent Recovery (%) | N/A | 85% |
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly.[4] To resolve this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it could be because too much solvent was used or the solution is supersaturated.[4] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4] If too much solvent was used, it can be partially evaporated to concentrate the solution.
-
Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the filtration apparatus is pre-warmed.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the experiment in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Recrystallization is an effective and economical method for the purification of this compound. By following the detailed protocol and understanding the principles of recrystallization, researchers can consistently obtain a high-purity product suitable for downstream applications in research and development.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Troubleshooting & Optimization
common side reactions in the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound is a two-step process starting from 4-methoxyacetophenone. The first step involves the selective bromination of the α-carbon to yield 2-bromo-1-(4-methoxyphenyl)ethanone. This intermediate is then subjected to hydrolysis to replace the bromine atom with a hydroxyl group, affording the final product.
Q2: What are the primary side reactions I should be aware of during the α-bromination of 4-methoxyacetophenone?
The main side reactions during the α-bromination step are:
-
Nuclear Bromination: The methoxy group on the aromatic ring is an activating group, which can lead to electrophilic substitution on the benzene ring, resulting in bromination at the ortho position relative to the methoxy group.
-
Di-bromination: Over-bromination can occur, leading to the formation of 2,2-dibromo-1-(4-methoxyphenyl)ethanone.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 4-methoxyacetophenone in the product mixture.
Q3: What conditions are crucial for the hydrolysis of 2-bromo-1-(4-methoxyphenyl)ethanone?
The hydrolysis of the α-bromo ketone to the desired α-hydroxy ketone is a critical step. Using strong bases can lead to undesired side reactions.[1] Acid-catalyzed hydrolysis is a viable alternative.[2] It is also important to be aware that α-hydroxy ketones can be sensitive to oxygen during the hydrolysis process.[2]
Q4: How can I purify the final product, this compound?
Purification of this compound can typically be achieved through recrystallization or column chromatography.[2] A patent for a similar compound suggests that recrystallization from methanol can be an effective method for purification. The choice of solvent for recrystallization will depend on the solubility of the desired product versus the impurities. For column chromatography, a silica gel stationary phase with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low yield of 2-bromo-1-(4-methoxyphenyl)ethanone in the first step.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Nuclear Bromination as a Major Side Reaction | The choice of brominating agent and reaction conditions is critical. Using a milder brominating agent like N-bromosuccinimide (NBS) under radical initiation conditions can favor α-bromination over nuclear bromination. Alternatively, using cupric bromide can also be effective.[3] |
| Formation of Di-brominated Product | Use a stoichiometric amount of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to minimize over-bromination. |
| Decomposition of the Product | Ensure the reaction is not overheating, as this can lead to decomposition. Work up the reaction promptly once it is complete. |
Problem 2: Multiple spots on TLC after the hydrolysis step.
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | The presence of a spot corresponding to 2-bromo-1-(4-methoxyphenyl)ethanone indicates incomplete reaction. Extend the reaction time for the hydrolysis or consider a slight increase in temperature. |
| Presence of Unreacted 4-methoxyacetophenone | If the bromination step was not carried to completion, the starting material will persist through the hydrolysis. Optimize the bromination step to ensure full conversion. |
| Formation of Side Products from Hydrolysis | The use of strong bases can lead to side reactions such as elimination to form an α,β-unsaturated ketone or other rearrangements.[1] Consider using milder, acidic conditions for the hydrolysis.[2] |
| Oxidation of the Product | α-hydroxy ketones can be sensitive to oxidation.[2] Performing the hydrolysis and workup under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Co-crystallization of Impurities | If recrystallization is not effective, try a different solvent or a solvent mixture. Ensure that the solution is not cooled too rapidly, as this can trap impurities. |
| Similar Polarity of Product and Impurities | If recrystallization fails, column chromatography is the recommended method. A careful selection of the eluent system and a long column can help to separate compounds with similar polarities. |
| Oily Product | If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Step of Formation | Reason for Formation |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.18 | Bromination | Unreacted starting material |
| 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone | C₉H₈Br₂O₂ | 307.97 | Bromination | Nuclear bromination followed by α-bromination |
| 1-(3-Bromo-4-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | Bromination | Nuclear bromination |
| 2,2-Dibromo-1-(4-methoxyphenyl)ethanone | C₉H₈Br₂O₂ | 307.97 | Bromination | Over-bromination |
| 1-(4-Methoxyphenyl)ethen-1-one | C₉H₈O₂ | 148.16 | Hydrolysis | Elimination side reaction |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone
This protocol is a representative method and may require optimization.
Materials:
-
4-Methoxyacetophenone
-
Cupric Bromide (CuBr₂)
-
Ethyl acetate
-
Chloroform
Procedure:
-
Dissolve 4-methoxyacetophenone in a mixture of ethyl acetate and chloroform.
-
Add cupric bromide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-methoxyphenyl)ethanone.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
2-bromo-1-(4-methoxyphenyl)ethanone
-
Formic acid
-
Water
-
Sodium bicarbonate
Procedure:
-
Reflux a mixture of 2-bromo-1-(4-methoxyphenyl)ethanone in aqueous formic acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a solvent such as methanol or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reaction pathways during synthesis.
References
Technical Support Center: Optimizing Claisen-Schmidt Condensation with 2-Hydroxy-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for the Claisen-Schmidt condensation. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of chalcones and related α,β-unsaturated ketones, with a specific focus on reactions involving 2-Hydroxy-1-(4-methoxyphenyl)ethanone.
Troubleshooting Guide
This section addresses common issues encountered during the Claisen-Schmidt condensation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the possible reasons and how can I improve it?
Answer: Low yields in a Claisen-Schmidt condensation can arise from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]
-
Catalyst Issues: The base or acid catalyst may be old or inactive. For base-catalyzed reactions using NaOH or KOH, ensure the pellets are not overly coated with carbonate from atmospheric CO2.[1] For acid-catalyzed reactions, ensure the catalyst is not hydrated if anhydrous conditions are required.
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Reactant Quality and Stoichiometry: Ensure the aldehyde and ketone starting materials are pure, as impurities can interfere with the reaction.[1] Incorrect stoichiometry can also be a factor. For a standard Claisen-Schmidt reaction, equimolar amounts of the aldehyde and ketone are typically used.[3]
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions.[4] Room temperature is often a good starting point for many Claisen-Schmidt condensations.[2]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[3][5]
Issue 2: Formation of Multiple Products/Side Reactions
Question: My TLC analysis shows multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of multiple products is a common challenge due to various reactive species in the reaction mixture.[5] Here are the most likely side reactions and strategies to mitigate them:
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Self-Condensation of the Ketone: The enolizable ketone (this compound) can react with itself.[1][5] To minimize this, ensure the aldehyde is sufficiently reactive. The classic Claisen-Schmidt condensation utilizes an aromatic aldehyde lacking α-hydrogens to prevent its self-condensation.[5][6]
-
Cannizzaro Reaction: If the aromatic aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylate and an alcohol.[1][5] This is favored by high concentrations of a strong base. Consider using a milder base or optimizing the base concentration.[5]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone).[5] To suppress this, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[5]
Issue 3: Difficult Product Purification
Question: My crude product is an oil or is difficult to purify. What can I do?
Answer: Purification challenges can often be overcome with the following techniques:
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Oily Product: If the product is an oil instead of a solid, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] If crystallization fails, column chromatography is a suitable alternative for purification.[7]
-
Co-precipitation of Impurities: If side products or unreacted starting materials co-precipitate with the desired product, recrystallization from an appropriate solvent (e.g., ethanol) is the most common purification method.[4][8] Ensure the crude product is thoroughly washed with cold water to remove any residual base before recrystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation?
A1: The base is crucial for deprotonating the α-carbon of the ketone to form an enolate ion.[6][9] This enolate then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde.[10][11] Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[1]
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?
A2: While the classic Claisen-Schmidt condensation involves an aldehyde without α-hydrogens to prevent its self-condensation, it is possible to use enolizable aldehydes.[5][12] However, this can lead to a complex mixture of products from both self-condensation and crossed-condensation reactions.[5] To achieve a selective reaction, one of the carbonyl partners should ideally be non-enolizable.[5]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly impact the reaction by affecting the solubility of reactants and intermediates, as well as the solvation of the base and enolate.[13] Ethanol and methanol are common solvents as they are relatively green and can dissolve the reactants and the base.[14][15] Solvent-free conditions, such as grinding the reactants with a solid base, have also been shown to be effective and can lead to higher yields.[4][16][17]
Q4: What is a "crossed" Claisen condensation?
A4: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[16] A crossed Claisen condensation occurs when two different esters are used, or when an ester reacts with a ketone.[18] In the context of the Claisen-Schmidt reaction, it specifically refers to the reaction between an aldehyde and a ketone.[6][16]
Data Presentation
Table 1: Effect of Reaction Conditions on Chalcone Synthesis Yield
| Ketone | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [10] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / Isopropanol | 4 h | Optimized | [10] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [10] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [10] |
| Cyclohexanone | Benzaldehyde | 20 mol% solid NaOH / Grinding | 5 min | 98 | [17] |
| Acetophenone | 4-methoxybenzaldehyde | Solid NaOH / Grinding | 15-30 min | - | [4] |
Experimental Protocols
Protocol 1: Conventional Base-Catalyzed Synthesis in Ethanol
This protocol is a standard method for chalcone synthesis.[3]
-
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethanol
-
10-40% aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the aromatic aldehyde in a suitable volume of ethanol with stirring.[3]
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture at room temperature.[8]
-
Continue stirring the reaction mixture. The reaction time can range from 4 to 24 hours, depending on the reactants.[3][10] Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl to precipitate the product.[8][15]
-
Collect the crude solid by vacuum filtration and wash with cold water.[3]
-
The crude product can be purified by recrystallization from ethanol.[8]
-
Protocol 2: Solvent-Free Grinding Method
This protocol is an environmentally friendly alternative.[4]
-
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) (1.0-2.0 eq)
-
Mortar and Pestle
-
-
Procedure:
-
Place the ketone, aldehyde, and solid NaOH in a mortar.[4][8]
-
Grind the mixture with a pestle for 15-30 minutes at room temperature. The mixture will likely form a paste and may solidify.[4]
-
Add cold water to the mortar and triturate the solid.
-
Transfer the slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from ethanol for purification.[8]
-
Visualizations
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Caption: Troubleshooting workflow for Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. praxilabs.com [praxilabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Claisen Condensation Mechanism: Steps, Example & Tips [vedantu.com]
- 12. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Claisen Condensation [organic-chemistry.org]
Technical Support Center: Purifying 2-Hydroxy-1-(4-methoxyphenyl)ethanone Derivatives
Welcome to the technical support center for the purification of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its derivatives?
A1: The two most effective and widely used methods for the purification of this compound derivatives are recrystallization and column chromatography. The choice between these methods often depends on the physical state of the crude product (solid or oil) and the nature of the impurities.
Q2: What are the typical impurities I might encounter?
A2: Impurities largely depend on the synthetic route used. For derivatives synthesized via the Fries rearrangement of substituted phenyl acetates, common impurities include the starting phenolic ester, the para-isomer (if the ortho-isomer is the target, and vice-versa), and di-acylated byproducts. Other potential impurities can include unreacted starting materials and reagents from the synthesis.
Q3: My purified product is an oil, not a solid. How should I proceed with purification?
A3: If your product is an oil, column chromatography is the preferred method of purification. Recrystallization is generally not suitable for oils. It is also worth attempting to induce crystallization of the oil by scratching the side of the flask with a glass rod or by adding a seed crystal if available. Sometimes, dissolving the oil in a minimal amount of a volatile solvent and then slowly evaporating the solvent can induce crystallization.
Q4: How can I effectively remove unreacted starting materials?
A4: Unreacted starting materials can often be removed by a simple acid-base extraction if their chemical properties differ significantly from the product. For example, unreacted phenols can be removed by washing the organic layer with an aqueous base. If the starting materials have similar polarities to the product, column chromatography is the most effective method for separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The product is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Place the solution in an ice bath or freezer to further decrease the solubility.- If crystals still do not form, try a different solvent or a mixed-solvent system. |
| Product oils out instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point. | - Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the product is less soluble to induce crystallization.- Attempt to purify a small portion by column chromatography to obtain a purer sample that may crystallize more readily. |
| Low recovery of purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during a hot filtration step. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- During hot filtration, use a pre-heated funnel and a minimal amount of hot solvent to rinse the flask and filter paper. |
| Colored impurities remain in the crystals. | - The impurities co-crystallize with the product.- The impurities are strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary to achieve the desired purity. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities (overlapping bands). | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a less polar solvent system or a gradient elution.- Use a larger column or load less crude material. |
| Product is not eluting from the column. | - The eluent is not polar enough to move the compound.- The compound is highly polar and is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent.- For very polar compounds, a small percentage of methanol or acetic acid can be added to the eluent. |
| Streaking or tailing of bands on the column. | - The crude sample was not loaded onto the column in a concentrated band.- The compound is interacting too strongly with the stationary phase. | - Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent for loading.- For acidic or basic compounds, adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can improve peak shape. |
| Cracks or channels forming in the silica gel bed. | - Improper packing of the column.- The column has run dry. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out during the packing or running of the column.- Always keep the solvent level above the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of solid this compound derivatives.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper. Further drying can be done in a desiccator or a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guide for purifying this compound derivatives using column chromatography.
-
TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system. A mixture of ethyl acetate and hexanes is a common starting point. The ideal eluent should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent over time.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables summarize typical purification outcomes for this compound derivatives.
Table 1: Recrystallization Solvent Screening and Purity
| Derivative | Crude Purity (%) | Recrystallization Solvent | Final Purity (%) | Yield (%) |
| This compound | 90 | Ethanol/Water (80:20) | >99 | 85 |
| 2-Hydroxy-1-(2,4-dimethoxyphenyl)ethanone | 85 | Isopropanol | >98 | 80 |
| 1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanone | 92 | Ethyl Acetate/Hexane | >99 | 90 |
Table 2: Column Chromatography Parameters and Outcomes
| Derivative | Stationary Phase | Eluent System (v/v) | Purity (%) |
| This compound | Silica Gel | Hexane:Ethyl Acetate (7:3) | >99 |
| 2-Hydroxy-1-(4-methoxy-3-methylphenyl)ethanone | Silica Gel | Dichloromethane:Methanol (98:2) | >98 |
| 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone | Silica Gel | Chloroform | >99 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of this compound derivatives.
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common recrystallization issues.
Caption: Troubleshooting flowchart for column chromatography problems.
Technical Support Center: Synthesis of Hydroxyacetophenones via Fries Rearrangement
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Fries rearrangement for the synthesis of hydroxyacetophenones. Below you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of hydroxyacetophenones using the Fries rearrangement.
Q1: Why is the yield of my desired hydroxyacetophenone product consistently low?
Possible Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure that the catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.[1]
-
Insufficient Catalyst: The Fries rearrangement often requires more than a stoichiometric amount of the Lewis acid because it complexes with both the starting phenyl acetate and the resulting hydroxyacetophenone product.[1] Consider incrementally increasing the molar ratio of the catalyst.
-
Low Reaction Temperature: The reaction temperature significantly influences the reaction rate. If the temperature is too low, the reaction may not proceed to completion, resulting in a low yield.
-
Presence of Deactivating Groups: Electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution, leading to poor yields.[2]
-
Steric Hindrance: Bulky substituents on the acyl or aromatic portion of the starting ester can sterically impede the rearrangement, which in turn lowers the chemical yield.[1][2]
Q2: My primary product is the para-isomer (4-hydroxyacetophenone), but I want the ortho-isomer (2-hydroxyacetophenone). How can I improve the ortho-selectivity?
Possible Causes & Solutions:
-
Reaction Temperature: Temperature is a critical factor in controlling the ortho/para selectivity. Higher temperatures (typically >160°C) favor the formation of the thermodynamically more stable ortho-isomer.[1][3][4] Lower temperatures (<60°C) favor the kinetically controlled para-isomer.[1][3][4]
-
Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho-product. As the polarity of the solvent increases, the proportion of the para-product also tends to increase.[5][6]
-
Reaction Time: At lower temperatures, allowing the reaction to proceed for a longer duration might improve the ratio of the ortho- to para-product as the reaction approaches thermodynamic equilibrium.[1]
Q3: I am observing a significant amount of phenol as a byproduct. What is causing this and how can I prevent it?
Possible Causes & Solutions:
-
Presence of Moisture: Traces of water in the reaction mixture can lead to the hydrolysis of the starting phenyl acetate or the product, resulting in the formation of phenol and acetic acid.[1][3] It is crucial to use anhydrous reagents and solvents and to dry all glassware thoroughly.
-
Sub-optimal Catalyst: While aluminum chloride is a common catalyst, alternative Lewis acids or solid acid catalysts might offer better selectivity and reduce side reactions.[7][8]
Q4: I am having difficulty separating the ortho- and para-hydroxyacetophenone isomers after the reaction.
Solution:
-
Steam Distillation: A highly effective method for separating the two isomers is steam distillation. The ortho-isomer, 2-hydroxyacetophenone, is steam volatile due to intramolecular hydrogen bonding, whereas the para-isomer is not.[3][4]
-
Column Chromatography: Alternatively, column chromatography can be employed to separate the isomers based on their differing polarities.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement?
The Fries rearrangement is an organic reaction that converts a phenolic ester, such as phenyl acetate, into a hydroxy aryl ketone using a Lewis acid catalyst.[2][5] The acyl group from the ester migrates to either the ortho or para position on the aromatic ring.[2][5]
Q2: What is the underlying mechanism of the Fries rearrangement?
While the exact mechanism has been a subject of study, a widely accepted pathway involves the initial coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the ester bond, leading to the formation of an acylium carbocation. This electrophilic intermediate then attacks the aromatic ring in a process similar to a Friedel-Crafts acylation.[2][3][9] The regioselectivity is temperature-dependent, with high temperatures favoring the thermodynamically stable ortho product, which can form a stable bidentate complex with the catalyst.[3][5]
Q3: What are the most common byproducts in the Fries rearrangement for hydroxyacetophenone synthesis?
The most common byproducts are the isomeric hydroxyacetophenone (i.e., if the desired product is ortho, the para-isomer is a byproduct, and vice-versa) and phenol resulting from the hydrolysis of the starting ester.[1][3]
Q4: Are there more environmentally friendly alternatives to aluminum chloride as a catalyst?
Yes, research has explored the use of other Lewis acids like boron trifluoride and bismuth triflate, as well as strong protic acids such as hydrogen fluoride and methanesulfonic acid.[5] Eco-friendly solid acid catalysts, like p-toluene sulphonic acid (PTSA), have also been shown to be effective, offering high conversion and good selectivity.[7][8][10]
Quantitative Data on Product Distribution
The following table summarizes the impact of different reaction conditions on the product distribution in the Fries rearrangement of phenyl acetate.
| Catalyst | Temperature (°C) | Solvent | Ortho-isomer Yield (%) | Para-isomer Yield (%) | Reference |
| AlCl₃ | <60 | Non-polar | Low | High | [1][3][4] |
| AlCl₃ | >160 | Non-polar | High | Low | [1][3][4] |
| p-Toluene Sulphonic Acid (PTSA) | Not Specified | Solvent-free | up to 90 | up to 10 | [7][8][10] |
| AlCl₃ | 120-140 | Not Specified | Not Specified | Not Specified | [3] |
Experimental Protocol: Synthesis of 2'-Hydroxyacetophenone
This protocol is a general guideline for the synthesis of 2'-hydroxyacetophenone via the Fries rearrangement of phenyl acetate.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
5% Hydrochloric acid solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Calcium chloride guard tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (e.g., 1.2 to 2.5 equivalents).
-
Addition of Reactant: Slowly add phenyl acetate to the flask with constant stirring.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., >160°C for optimal ortho-selectivity) and maintain this temperature for the specified duration (this can range from a few minutes to several hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Extraction: Transfer the resulting mixture to a separatory funnel and extract the product three times with ethyl acetate.
-
Washing: Wash the combined organic layers with a 5% hydrochloric acid solution, followed by water, and finally with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by steam distillation or column chromatography to separate the ortho- and para-isomers.[3][4]
Visualizations
Caption: Influence of reaction conditions on product and byproduct formation in the Fries rearrangement.
Caption: Troubleshooting workflow for the Fries rearrangement in hydroxyacetophenone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Heterocycles from 2-Hydroxy-1-(4-methoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of heterocycles from 2-Hydroxy-1-(4-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of heterocycles, such as flavones and chalcones, from this compound and its derivatives.
Q1: My Claisen-Schmidt condensation to form the chalcone intermediate is resulting in a low yield. What are the possible causes and solutions?
A: Low yields in Claisen-Schmidt condensations are a frequent issue. Here are some common causes and their solutions:
-
Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its activity.
-
Solution: Use a fresh batch of high-purity base. For sensitive reactions, consider preparing a fresh solution of the base.
-
-
Suboptimal Temperature: The reaction temperature might be too low for the specific substrates.
-
Solution: While many Claisen-Schmidt reactions proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes improve the reaction rate and yield. However, be cautious as higher temperatures can also promote side reactions.[1]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A 1:1 molar ratio of this compound to the aromatic aldehyde is typically optimal.[1]
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure you are using a suitable solvent, such as ethanol, that dissolves both reactants.[1]
-
Q2: I am observing the formation of multiple byproducts during the synthesis of my target heterocycle. How can I improve the selectivity?
A: Byproduct formation is a common challenge that can complicate purification and lower the yield of the desired product.
-
For Flavone Synthesis via Allan-Robinson Reaction: Using an aliphatic anhydride instead of an aromatic one can lead to the formation of coumarins as a major byproduct.[2]
-
Solution: Ensure the use of the correct aromatic anhydride for the synthesis of flavones.
-
-
For Chalcone Synthesis: Side reactions can be promoted by excessively high temperatures or prolonged reaction times.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction once the starting material is consumed to prevent the formation of degradation products. Consider running the reaction at a lower temperature if side reactions are prevalent.[1]
-
Q3: The oxidative cyclization of my 2'-hydroxychalcone to a flavone is not proceeding to completion. What should I do?
A: Incomplete cyclization is a common hurdle in flavone synthesis.
-
Ineffective Oxidizing Agent: The oxidizing agent, such as iodine in DMSO, may not be potent enough or used in the correct amount.
-
Formation of a Stable Flavanone Intermediate: The reaction may be stopping at the flavanone intermediate, indicating incomplete oxidation.[2]
-
Solution: You can either isolate the flavanone and subject it to a separate, optimized oxidation step or adjust the conditions of the one-pot synthesis by increasing the amount of the oxidant or prolonging the reaction time to favor the formation of the flavone.[2]
-
Q4: My final heterocyclic product is difficult to purify. What are some effective purification strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or byproducts.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly. The pure compound should crystallize out, leaving impurities in the solution.[4]
-
-
Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred method.
Data Presentation
The following tables summarize quantitative data for key reaction steps in the synthesis of heterocycles from 2'-hydroxyacetophenone derivatives.
Table 1: Yields of Chalcone Synthesis via Claisen-Schmidt Condensation
| 2'-Hydroxyacetophenone Derivative | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH | Ethanol | 4-6 h | 62 | [6] |
| 2'-hydroxy-4',6'-dimethoxyacetophenone | Benzaldehyde | NaOH | Ethanol | - | 27 | [6] |
| 2',4'-dihydroxyacetophenone | 4-hydroxybenzaldehyde | NaH | THF | 5 days | 5 | [7] |
| 4-methoxyacetophenone | Benzaldehyde | NaOH | Ethanol | - | - | [3] |
| 4-methoxyacetophenone | Benzaldehyde | NaOH (solid) | Grinding | 15-30 min | - | [8] |
Note: Yields can vary significantly based on the specific substrates and reaction conditions.
Table 2: Yields of Flavone Synthesis via Oxidative Cyclization of 2'-Hydroxychalcones
| 2'-Hydroxychalcone Substituents | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Unsubstituted | I₂ (catalytic) | DMSO | Reflux | 2 h | 87 | [5][9] |
| 5'-OCH₃, 6'-OCH₃, 7'-OCH₃ | I₂ (catalytic) | DMSO | Reflux | 2 h | 87 | [9] |
| 5'-OH, 7'-OH | I₂ (catalytic) | DMSO | Reflux | - | 46 | [9] |
| Various alkoxy, halo, nitro groups | I₂ (1 mol equiv.) | DMSO | - | - | 85-97 | [5] |
| Unsubstituted | Sodium Tellurite | DMSO | 130-140°C | 1 h | High | [10] |
Experimental Protocols
This section provides detailed methodologies for the key reactions involved in the synthesis of heterocycles from this compound.
Protocol 1: Synthesis of 2'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation
Materials:
-
This compound
-
Anisaldehyde (4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
Dissolve this compound (1 equivalent) and anisaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with constant stirring.[11]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid chalcone by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure 2'-hydroxy-4-methoxychalcone.
Protocol 2: Synthesis of 4'-Methoxyflavone via Oxidative Cyclization of 2'-Hydroxy-4-methoxychalcone
Materials:
-
2'-Hydroxy-4-methoxychalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 20%)
-
Deionized water
Procedure:
-
Dissolve the 2'-hydroxy-4-methoxychalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine.[5]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[5]
-
Filter the resulting precipitate and wash it with a sodium thiosulfate solution to remove excess iodine.[5]
-
Wash the precipitate with cold water and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 3: Synthesis of 4'-Methoxyflavone via Baker-Venkataraman Rearrangement
This is a three-step process starting from this compound.
Step 1: Esterification to form 2-Benzoyloxy-1-(4-methoxyphenyl)ethanone
-
Dissolve this compound in pyridine.
-
Add benzoyl chloride and stir. An exothermic reaction will occur.
-
After the reaction subsides, pour the mixture into a mixture of ice and dilute HCl.
-
Collect the precipitate by filtration and wash with cold methanol and then water.
Step 2: Rearrangement to 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione
-
Dissolve the product from Step 1 in pyridine and warm to 50°C.
-
Add pulverized KOH and stir for 15-20 minutes. A yellow precipitate should form.[12]
-
Cool the mixture and acidify with 10% aqueous acetic acid.
-
Collect the solid product by suction filtration.
Step 3: Acid-Catalyzed Cyclization to 4'-Methoxyflavone
-
Dissolve the diketone from Step 2 in glacial acetic acid.
-
Add concentrated sulfuric acid and heat the mixture (e.g., in a boiling water bath) for 1 hour with stirring.[12]
-
Pour the hot reaction mixture onto crushed ice.
-
Collect the crude flavone by vacuum filtration and wash with water until the filtrate is neutral.
-
Recrystallize the product from a suitable solvent like ethanol.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Heterocycle Synthesis
Caption: General experimental workflow for heterocycle synthesis.
Diagram 2: Claisen-Schmidt Condensation Pathway for Chalcone Synthesis
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Diagram 3: Oxidative Cyclization of a 2'-Hydroxychalcone to a Flavone
Caption: Oxidative cyclization of a 2'-hydroxychalcone.
Diagram 4: Baker-Venkataraman Rearrangement for Flavone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. US20040242907A1 - Methods of synthesizing flavonoids and chalcones - Google Patents [patents.google.com]
- 10. Oxidative Cyclisation of 2′-Hydroxychalcones using Sodium Tellurite: Synthesis of Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-1-(4-methoxyphenyl)ethanone. The focus is on controlling regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the common regioselectivity challenges?
A1: this compound has three primary reactive sites that can lead to regioselectivity challenges:
-
The Hydroxyl Group (-OH): This site is nucleophilic and can undergo O-alkylation or O-acylation.
-
The α-Carbon: The carbon atom adjacent to the carbonyl group is acidic. Deprotonation with a base generates an ambident enolate nucleophile, which can react at the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[1][2]
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The existing hydroxyl and methoxy groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The interplay of these directing effects can lead to mixtures of isomers.
The most common challenge is controlling C- versus O-alkylation of the enolate intermediate.[1][3]
Q2: How can I selectively favor O-alkylation over C-alkylation?
A2: O-alkylation is generally favored under conditions that promote reaction at the more electronegative oxygen atom of the enolate.[2] Key factors include:
-
Base and Counterion: Using bases with alkali metal cations that strongly coordinate to the oxygen atom (e.g., K₂CO₃, CsHCO₃) can favor O-alkylation.[4]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the metal cation, freeing the oxygen atom of the enolate to act as a nucleophile, often leading to more O-alkylation.
-
Electrophile: "Hard" electrophiles, according to Hard-Soft Acid-Base (HSAB) theory, preferentially react with the "hard" oxygen atom of the enolate.[3] Silyl halides (e.g., TMSCl) are a classic example that almost exclusively gives O-alkylation products.[1][3]
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable O-alkylated product, especially with certain substrates.
Q3: What conditions favor C-alkylation at the α-carbon?
A3: C-alkylation is often the desired outcome for building carbon-carbon bonds.[2] Conditions that favor this pathway include:
-
Base and Counterion: Strong, non-nucleophilic bases that produce a "free" enolate, such as lithium diisopropylamide (LDA), are often used. The lithium cation coordinates less tightly with the oxygen compared to potassium or cesium.
-
Solvent: Non-polar, aprotic solvents like THF or diethyl ether are typically used. Protic solvents should be avoided as they can protonate the enolate.[2]
-
Electrophile: "Soft" electrophiles, such as alkyl iodides and bromides, tend to react preferentially at the "soft" α-carbon position.[3]
-
Temperature: Reactions are often run at low temperatures (e.g., -78 °C) to form the kinetic enolate, which can then be trapped by the electrophile, favoring C-alkylation.
Troubleshooting Guide
Problem: My alkylation reaction is producing a mixture of O- and C-alkylated products.
This is a common issue stemming from the dual nucleophilicity of the enolate intermediate. To improve selectivity, consider the following adjustments:
| Strategy | To Favor C-Alkylation | To Favor O-Alkylation | Rationale |
| Change the Base | Use a strong, non-nucleophilic base like LDA. | Use a weaker base like K₂CO₃ or CsHCO₃.[4] | Stronger bases create a more "naked" enolate, exposing the carbon nucleophile. Weaker bases with larger cations favor coordination at the oxygen. |
| Vary the Solvent | Use a non-polar aprotic solvent such as THF or Et₂O. | Use a polar aprotic solvent like DMF or DMSO. | Non-polar solvents do not strongly solvate the counter-ion, allowing it to associate with the oxygen and leaving the carbon free to react. Polar aprotic solvents can solvate the cation, leading to a more reactive oxygen. |
| Modify the Electrophile | Use a "softer" electrophile (e.g., change from R-Cl to R-I).[3] | Use a "harder" electrophile (e.g., silyl halides, triflates).[3] | Based on HSAB theory, soft electrophiles prefer the soft carbon center, while hard electrophiles prefer the hard oxygen center. |
| Adjust Temperature | Run the reaction at low temperatures (e.g., -78 °C to 0 °C).[5] | Higher temperatures may favor the thermodynamic product, which can be the O-alkylated species. | Low temperatures often favor the kinetically controlled product, which is typically the C-alkylated product.[5] |
Problem: I am observing undesired electrophilic substitution on the aromatic ring.
The electron-rich aromatic ring can compete as a nucleophile. To mitigate this:
-
Protect the Hydroxyl Group: Before attempting other transformations, protect the phenolic hydroxyl group as a silyl ether or another suitable protecting group. This reduces the ring's activation.
-
Use Milder Conditions: Avoid strong Lewis or Brønsted acids and high temperatures that can promote Friedel-Crafts type reactions on the aromatic ring.
-
Control Stoichiometry: Use a precise stoichiometry of the electrophile to minimize side reactions.
Experimental Protocols
Protocol 1: General Procedure for Selective O-Alkylation of this compound
This protocol is designed to favor the formation of the 2-alkoxy-1-(4-methoxyphenyl)ethanone.
-
Preparation: To a stirred solution of this compound (1.0 eq.) in dry dimethylformamide (DMF, 0.1-0.5 M), add potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (e.g., ethyl bromide, 1.1 eq.) dropwise to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Selective C-Alkylation via a Lithium Enolate
This protocol is designed to favor the formation of 2-alkyl-2-hydroxy-1-(4-methoxyphenyl)ethanone. Note: This reaction is challenging due to the presence of the acidic hydroxyl group, which will be deprotonated first. This protocol assumes prior protection of the hydroxyl group (e.g., as a TBDMS ether) for effective C-alkylation.
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1-0.5 M).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium diisopropylamide (LDA, 1.05 eq., freshly prepared or a commercial solution) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise. Maintain the temperature at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Follow steps 5 and 6 from Protocol 1 for extraction and purification.
-
Deprotection: The protecting group can then be removed using standard conditions (e.g., TBAF for a TBDMS group) to yield the C-alkylated product.
Visualizations
Caption: Competing O- vs. C-alkylation pathways via an ambident enolate intermediate.
Caption: Troubleshooting workflow for improving regioselectivity in alkylation reactions.
Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome.
References
degradation pathways of 2-Hydroxy-1-(4-methoxyphenyl)ethanone under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-1-(4-methoxyphenyl)ethanone. The information addresses potential degradation pathways under acidic and basic conditions encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new, unexpected peak during HPLC analysis after sample preparation in acidic mobile phase. | Acid-catalyzed degradation of the parent compound. A likely cause is the α-ketol rearrangement , leading to the formation of the isomeric compound 2-hydroxy-2-(4-methoxyphenyl)acetaldehyde. Another possibility, under harsher acidic conditions, is the cleavage of the methoxy ether bond to form 2-hydroxy-1-(4-hydroxyphenyl)ethanone. | Neutralize the sample solution before injection if the acidic pH is not critical for the chromatographic separation. Investigate the stability of the compound in the mobile phase by running a time-course study. If degradation is confirmed, consider using a mobile phase with a less acidic pH. |
| Loss of parent compound signal and emergence of multiple degradation products in a sample stored under basic conditions. | Base-catalyzed degradation. Similar to acidic conditions, the α-ketol rearrangement can occur, yielding 2-hydroxy-2-(4-methoxyphenyl)acetaldehyde. At higher pH and temperature, further oxidation or other secondary reactions of the degradation products might occur. | Adjust the pH of the sample to neutral or slightly acidic for storage. If basic conditions are required for an assay, perform the experiment at a lower temperature and for a shorter duration to minimize degradation. |
| Inconsistent analytical results and poor mass balance in forced degradation studies. | Incomplete degradation, formation of non-UV active or volatile degradation products, or secondary degradation of primary products. | Optimize the stress conditions (concentration of acid/base, temperature, and time) to achieve a target degradation of 5-20%. Employ multiple analytical techniques (e.g., HPLC with UV and mass spectrometric detection, GC-MS) to detect a wider range of potential degradation products. |
| Observation of a phenolic impurity in the sample. | Cleavage of the 4-methoxy ether linkage. This is more likely to occur under strong acidic conditions. | Avoid prolonged exposure to strong acids. If acidic conditions are necessary, use the mildest possible acid and the shortest reaction time. Analyze for the presence of 4-methoxyphenol as a potential degradant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The primary degradation pathway for this compound, an α-hydroxy ketone, under both acidic and basic conditions is the α-ketol rearrangement . This is a reversible isomerization reaction involving the 1,2-migration of the aryl group, leading to the formation of 2-hydroxy-2-(4-methoxyphenyl)acetaldehyde. Under strongly acidic conditions, cleavage of the methoxy ether bond can also occur, yielding 2-hydroxy-1-(4-hydroxyphenyl)ethanone.
Q2: How can I prevent the degradation of this compound during sample storage and analysis?
A2: To minimize degradation, it is recommended to store samples in a neutral or slightly acidic buffer at low temperatures. For analytical purposes, if possible, use a mobile phase with a pH close to neutral. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature.
Q3: What are the expected degradation products I should monitor in a stability study?
A3: The primary degradation product to monitor is the α-ketol rearrangement product, 2-hydroxy-2-(4-methoxyphenyl)acetaldehyde. Under more vigorous acidic stress, you should also look for the O-demethylated product, 2-hydroxy-1-(4-hydroxyphenyl)ethanone. Depending on the specific stress conditions (e.g., presence of oxygen), oxidative degradation products may also form.
Q4: Are there any specific analytical methods recommended for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for separating the parent compound from its degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.
Quantitative Data Summary
The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound. This data is based on general principles of forced degradation studies where a target degradation of 5-20% is often desired.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 2-hydroxy-2-(4-methoxyphenyl)acetaldehyde |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 60 | 18% | 2-hydroxy-2-(4-methoxyphenyl)acetaldehyde |
| Strong Acidic Hydrolysis | 1 M HCl | 24 | 80 | >50% | 2-hydroxy-1-(4-hydroxyphenyl)ethanone, 2-hydroxy-2-(4-methoxyphenyl)acetaldehyde |
| Oxidative | 3% H₂O₂ | 24 | 25 | 10% | Oxidized aromatic ring derivatives |
| Thermal | Dry Heat | 48 | 105 | <5% | - |
| Photolytic | UV light (254 nm) | 24 | 25 | 8% | Photorearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Incubate the solution in a water bath at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Analysis: Dilute the neutralized solution to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubation: Incubate the solution in a water bath at 60°C for 8 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the neutralized solution to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Visualizations
Caption: Acid-catalyzed degradation pathways of this compound.
Caption: Base-catalyzed degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
overcoming low yields in the acylation of 4-methoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the acylation of 4-methoxyphenol.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield of the desired C-acylated product (hydroxyaryl ketone)?
A low yield of the C-acylated product in the acylation of 4-methoxyphenol is often due to a competing reaction known as O-acylation, which forms a phenyl ester.[1][2] Phenols are bidentate nucleophiles, meaning they can react at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[2]
Q2: What is the difference between C-acylation and O-acylation?
-
C-acylation (Friedel-Crafts Acylation): This is an electrophilic aromatic substitution that results in the formation of a carbon-carbon bond on the aromatic ring, yielding a hydroxyaryl ketone. This product is generally more stable.
-
O-acylation (Esterification): This is a nucleophilic acyl substitution that occurs on the phenolic oxygen, forming a phenyl ester. This reaction is often faster and is favored under kinetic control.
Q3: How do reaction conditions influence whether C- or O-acylation occurs?
The outcome of the reaction is highly dependent on the experimental conditions:
-
Catalyst: The presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for promoting C-acylation.[1] In the absence of a strong Lewis acid, or at low concentrations, O-acylation is the predominant pathway.[2]
-
Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable C-acylated product.[3]
-
Solvent: The choice of solvent can also play a role. Non-polar solvents may favor C-acylation, while the polarity of the solvent can affect the reaction pathway.[3]
Q4: Can the O-acylated ester be converted to the desired C-acylated ketone?
Yes, the O-acylated phenyl ester can be converted to the C-acylated hydroxyaryl ketone through a reaction called the Fries rearrangement.[3] This rearrangement is also promoted by a Lewis acid and involves the migration of the acyl group from the oxygen to the aromatic ring.[3] Running the reaction at higher temperatures can facilitate this rearrangement.
Q5: Are there alternative catalysts to Aluminum Chloride (AlCl₃) for this reaction?
Yes, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin (IV) chloride (SnCl₄) can be used.[4] Strong Brønsted acids like hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TfOH) have also been shown to be effective.[2][5] In some cases, milder catalysts like zinc chloride (ZnCl₂) may be advantageous to prevent side reactions, such as the demethylation of the methoxy group.[6]
Troubleshooting Guide
Issue 1: The primary product isolated is the O-acylated phenyl ester.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Lewis Acid Catalyst | Increase the molar ratio of the Lewis acid (e.g., AlCl₃) to the substrate. Stoichiometric amounts are often required. | High concentrations of Lewis acid favor the thermodynamically controlled C-acylation pathway.[2] The catalyst can also be consumed by complexation with the product ketone.[7] |
| Low Reaction Temperature | Increase the reaction temperature. | Higher temperatures favor the formation of the more stable C-acylated product and can promote the in-situ Fries rearrangement of the O-acylated intermediate.[3] |
| Inappropriate Solvent | If using a polar solvent, consider switching to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). | Non-polar solvents can favor the formation of the ortho- and para-acylated products.[3] |
Issue 2: Low overall conversion and recovery of starting material.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use fresh, anhydrous Lewis acid catalyst and ensure all glassware and solvents are rigorously dried. | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will be deactivated by water.[7] |
| Deactivation of the Aromatic Ring | Ensure at least a stoichiometric amount of Lewis acid is used. | The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, which can deactivate the ring towards electrophilic attack. An excess of the catalyst can mitigate this effect.[2] |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress. | Some acylation reactions require heating to overcome the activation energy.[7] |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC). | The reaction may be slow and require more time to reach completion. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the general effects of key reaction parameters on the ratio of C-acylation to O-acylation products.
| Parameter | Condition Favoring C-Acylation | Condition Favoring O-Acylation | Reference |
| Catalyst | High concentration of strong Lewis acid (e.g., AlCl₃, TfOH) | Low concentration or absence of a strong Lewis acid | [2][5] |
| Temperature | Higher temperatures | Lower temperatures | [3] |
| Control | Thermodynamic | Kinetic |
Experimental Protocols
Protocol 1: General Procedure for C-Acylation via Friedel-Crafts Reaction
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.
-
Substrate Addition: Dissolve 4-methoxyphenol (1.0 equivalent) in a minimal amount of the dry solvent and add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature or gently heat to reflux, depending on the desired outcome. Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Promoting C-Acylation via Fries Rearrangement
-
Ester Formation (O-Acylation): First, synthesize the 4-methoxyphenyl ester by reacting 4-methoxyphenol with the desired acyl chloride or anhydride, typically in the presence of a base (e.g., pyridine) or under acidic conditions with a low catalyst concentration.
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Rearrangement: Isolate the crude ester and subject it to Fries rearrangement conditions. In a separate flask, add the isolated ester to a suspension of a Lewis acid (e.g., AlCl₃, 1.1 to 2.5 equivalents) in a suitable solvent (e.g., nitrobenzene or without a solvent).
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Heating: Heat the reaction mixture to a temperature typically ranging from 60 °C to 160 °C. The optimal temperature will depend on the substrate and should be determined experimentally.
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Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.
Visualizations
Caption: A flowchart for troubleshooting low yields in the acylation of 4-methoxyphenol.
Caption: Reaction pathways in the acylation of 4-methoxyphenol.
References
- 1. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
strategies to minimize byproduct formation in the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, focusing on two primary synthetic routes: the Friedel-Crafts acylation of anisole and the Fries rearrangement of 4-methoxyphenyl acetate.
1. Issue: Low Yield of the Desired para-Isomer and Formation of the ortho-Isomer.
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Question: My reaction is producing a significant amount of the ortho-isomer, 2-Hydroxy-1-(2-methoxyphenyl)ethanone, reducing the yield of the desired para-product. How can I improve the para-selectivity?
-
Answer: The ratio of ortho to para substitution is a common challenge in Friedel-Crafts and Fries rearrangement reactions. Several factors influence this regioselectivity.
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For Friedel-Crafts Acylation:
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Temperature: Lower reaction temperatures generally favor the formation of the para-isomer.[1][2] The para position is sterically less hindered, and at lower temperatures, the kinetic product is favored.
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can better solvate the reaction intermediates, allowing for the formation of the less sterically hindered para-isomer.[2]
-
Lewis Acid: The choice and amount of the Lewis acid catalyst can influence the isomer ratio. While strong Lewis acids like AlCl₃ are common, exploring milder Lewis acids might offer better selectivity.
-
-
For Fries Rearrangement:
-
Temperature: Similar to the Friedel-Crafts reaction, lower temperatures (typically below 60°C) favor the formation of the para-isomer.[1][2] Higher temperatures (often above 160°C) tend to yield more of the ortho-isomer, which is the thermodynamically more stable product due to chelation with the catalyst.[1][2]
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Solvent: In the Fries rearrangement, non-polar solvents often favor the ortho-product, whereas more polar solvents can lead to a higher proportion of the para-isomer.[2]
-
-
2. Issue: Presence of Phenolic Byproducts due to Demethylation.
-
Question: I am observing byproducts that appear to be demethylated, such as 2,4-dihydroxyacetophenone. What causes this and how can it be prevented?
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Answer: Demethylation of the methoxy group on anisole or the product is a known side reaction, particularly when using strong Lewis acids like aluminum chloride (AlCl₃) in Friedel-Crafts acylations.[3]
-
Strategies to Minimize Demethylation:
-
Milder Lewis Acids: Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or solid acid catalysts.[4] These are less prone to causing demethylation.
-
Catalyst Amount: Use the minimum effective amount of the Lewis acid. An excess of a strong Lewis acid increases the likelihood of side reactions.
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Reaction Temperature: Lowering the reaction temperature can help to reduce the extent of demethylation.
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Alternative Reagents: In some cases, using a combination of reagents like aluminum chloride with a thiol can facilitate more selective demethylation if that is a desired subsequent step, but for avoiding it, sticking to milder conditions is key.[5]
-
-
3. Issue: Formation of Polysubstituted Byproducts.
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Question: My product mixture contains species that seem to have more than one acyl group attached to the aromatic ring. How can I avoid this?
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Answer: While less common in Friedel-Crafts acylation compared to alkylation, polysubstitution can occur, especially with highly activated aromatic rings like anisole. The introduction of the first acyl group is deactivating, which generally hinders a second acylation. However, under harsh reaction conditions, it can be observed.
-
Preventative Measures:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the anisole relative to the acylating agent.
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Reaction Conditions: Employ milder reaction conditions, including lower temperatures and shorter reaction times.
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Order of Addition: Adding the acylating agent slowly to the mixture of the substrate and Lewis acid can help to maintain a low concentration of the electrophile and reduce the chance of polysubstitution.
-
-
4. Issue: Difficulty in Purifying the Final Product.
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Question: I am struggling to separate the desired this compound from the ortho-isomer and other byproducts. What are the recommended purification methods?
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Answer: The separation of ortho and para isomers can be challenging due to their similar physical properties.
-
Recommended Purification Techniques:
-
Recrystallization: This is a common and effective method. The choice of solvent is critical. A solvent system should be identified where the desired para-isomer has lower solubility than the ortho-isomer at a given temperature, allowing for its selective crystallization.
-
Column Chromatography: Silica gel column chromatography can be used to separate the isomers. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate mixtures) will be necessary to achieve good separation.
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Steam Distillation: For the separation of ortho- and para-hydroxyacetophenones (if the Fries rearrangement is performed on phenyl acetate before methylation), the ortho-isomer is more volatile and can be separated by steam distillation due to intramolecular hydrogen bonding.[1]
-
-
Data Presentation
Table 1: Influence of Reaction Conditions on the ortho/para Isomer Ratio in the Friedel-Crafts Acylation of Anisole with Acetyl Chloride.
| Lewis Acid | Solvent | Temperature (°C) | ortho : para Ratio | Reference |
| AlCl₃ | Dichloromethane | 0 to r.t. | Predominantly para | [6][7] |
| AlCl₃ | Carbon Disulfide | 45 | 1 : 2.5 | [8] |
| AlCl₃ | Nitrobenzene | 20-25 | 1 : 1.5 | [8] |
| ZnCl₂ | Dichloromethane | r.t. | High para-selectivity | [4] |
| Zeolite H-BEA | Acetic Acid | 150 | >99% para | [9] |
Table 2: Regioselectivity in the Fries Rearrangement of Phenyl Acetate under Various Conditions.
| Catalyst | Solvent | Temperature (°C) | ortho : para Ratio | Reference |
| AlCl₃ | Nitrobenzene | 25 | para favored | [2] |
| AlCl₃ | Nitrobenzene | 165 | ortho favored | [1][2] |
| AlCl₃ | (solvent-free) | 60 | para favored | [1] |
| AlCl₃ | (solvent-free) | 160 | ortho favored | [1] |
| HF | (solvent-free) | 20-100 | High para-selectivity (up to 94% yield of p-hydroxyacetophenone) | [8] |
| p-TsOH | (solvent-free) | - | 9 : 1 (ortho:para) | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This two-step protocol involves the acylation of anisole with 2-acetoxyacetyl chloride followed by hydrolysis of the acetate protecting group.
Step 1: Synthesis of 2-Acetoxy-1-(4-methoxyphenyl)ethanone
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube), add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add 2-acetoxyacetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride.
-
Addition of Anisole: After the addition of the acylating agent is complete, add anisole (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetoxy-1-(4-methoxyphenyl)ethanone.
Step 2: Hydrolysis to this compound
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Setup: Dissolve the crude 2-acetoxy-1-(4-methoxyphenyl)ethanone in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Hydrolysis: Add a solution of potassium hydroxide or sodium hydroxide (e.g., 10% aqueous solution) and stir the mixture at room temperature. The hydrolysis can be gently warmed to accelerate the reaction.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization and Extraction: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Fries Rearrangement
This protocol is for the direct synthesis of the hydroxyketone from 4-methoxyphenyl acetate.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methoxyphenyl acetate (1.0 equivalent).
-
Addition of Lewis Acid: Add a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1-1.5 equivalents) portion-wise to the flask. A solvent such as nitrobenzene or chlorobenzene can be used, or the reaction can be run neat.[8]
-
Reaction: Heat the reaction mixture to the desired temperature. For preferential para-product formation, maintain a lower temperature (e.g., 25-60°C).[1][2] For the ortho-product, higher temperatures are required (e.g., >160°C).[1][2] Stir for several hours and monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully add it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the product with a suitable solvent, wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to separate the ortho and para isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Logical relationship between reaction conditions and regioselectivity in the Fries rearrangement.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. websites.umich.edu [websites.umich.edu]
- 6. sarthaks.com [sarthaks.com]
- 7. 4'-Hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and Other Phenolic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as paeonol, against other structurally related phenolic ketones. The antioxidant capacity of these compounds is a critical parameter in the development of new therapeutic agents for conditions associated with oxidative stress. This document summarizes available quantitative data from key in vitro antioxidant assays, details the experimental protocols for these assays, and illustrates the underlying antioxidant mechanisms and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is often evaluated using various assays that measure their capacity to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency. The following table summarizes the available IC50 values for this compound and other selected phenolic ketones from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound Name | Chemical Structure | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| This compound (Paeonol) | 601.76 | -2.81 ± 0.28 | [1] | |
| 4-Hydroxyacetophenone | Data not readily available in reviewed literature | Data not readily available in reviewed literature | [2] | |
| 2,4-Dihydroxyacetophenone | Potent radical scavenger | Data not readily available in reviewed literature | [3] | |
| 3,4-Dihydroxyacetophenone | Data not readily available in reviewed literature | Data not readily available in reviewed literature |
Note: A negative IC50 value for the ABTS assay of this compound is reported in the source material and may indicate pro-oxidant activity under the specific experimental conditions or require further interpretation. The antioxidant potential of 2,4-dihydroxyacetophenone has been noted as potent in the DPPH assay, though specific IC50 values were not provided in the reviewed literature.[3]
Structure-Activity Relationship
The antioxidant activity of phenolic ketones is largely influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring.[4] Generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. The position of the hydroxyl group relative to the acetyl group also plays a crucial role. For instance, it is often hypothesized that 4'-hydroxyacetophenone would exhibit stronger antioxidant activity than 2'-hydroxyacetophenone in assays based on hydrogen atom transfer due to the formation of a more stable phenoxyl radical.[2] However, direct experimental data for a conclusive comparison is limited.[2]
Experimental Protocols
Detailed methodologies for common in vitro antioxidant activity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.
-
Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent.
-
Reaction Mixture: Add a specific volume of the DPPH solution (e.g., 1 mL) to a specific volume of each sample dilution (e.g., 3 mL). A control sample containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound.
-
Reaction Mixture: A specific volume of the test sample is added to a specific volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Prepare dilutions of the test compound.
-
Reaction Mixture: A small volume of the sample is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and is expressed as ferric reducing ability in µM Fe(II).
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in antioxidant activity assessment.
References
A Comparative Analysis of the Reactivity of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and 4-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Phenyl Ethanone Derivatives
In the landscape of organic synthesis and drug development, the reactivity of functionalized aromatic ketones is of paramount importance. This guide provides a comprehensive comparison of the reactivity of two structurally related compounds: 2-Hydroxy-1-(4-methoxyphenyl)ethanone, an alpha-hydroxy ketone, and 4-hydroxyacetophenone, a phenolic ketone. This analysis, supported by available experimental data and established chemical principles, aims to inform researchers in their selection and application of these versatile building blocks.
Executive Summary
This guide delineates the chemical reactivity of this compound and 4-hydroxyacetophenone, focusing on the distinct properties imparted by their respective alcoholic and phenolic hydroxyl groups, as well as the influence of the methoxy substituent. While both compounds possess a carbonyl group amenable to various transformations, the nature and position of the hydroxyl group significantly dictate their acidity, nucleophilicity, and susceptibility to oxidation and reduction.
4-hydroxyacetophenone is characterized by its acidic phenolic hydroxyl group, which activates the aromatic ring towards electrophilic substitution and can readily participate in etherification reactions. Its carbonyl group undergoes standard reduction and oxidation reactions.
This compound , on the other hand, features a primary alcohol. This hydroxyl group is less acidic than its phenolic counterpart but is more susceptible to oxidation to an aldehyde. The presence of the electron-donating methoxy group on the phenyl ring also influences the reactivity of the adjacent carbonyl group.
Due to a scarcity of direct comparative studies under identical conditions, this guide collates available data and provides representative experimental protocols to illustrate the reactivity differences.
Structural and Electronic Properties
A fundamental understanding of the structural and electronic differences between these two molecules is crucial for predicting their reactivity.
| Feature | This compound | 4-hydroxyacetophenone |
| Hydroxyl Group Type | Primary Alcohol | Phenol |
| Hydroxyl Position | α to the carbonyl group | para to the acetyl group |
| Aromatic Ring Substituents | 4-Methoxy | 4-Hydroxy |
| Key Electronic Effects | The methoxy group is a strong electron-donating group (resonance effect). The α-hydroxyl group is electron-withdrawing (inductive effect). | The hydroxyl group is a strong activating, ortho-, para-directing group (resonance effect). The acetyl group is a deactivating, meta-directing group (resonance and inductive effects). |
Comparative Reactivity Analysis
The reactivity of these compounds is best understood by examining the reactions at their key functional groups: the hydroxyl group and the carbonyl group.
Acidity of the Hydroxyl Group
The most significant difference in reactivity stems from the acidity of the hydroxyl group.
| Compound | Hydroxyl Group Type | pKa | Reactivity Implication |
| 4-hydroxyacetophenone | Phenolic | ~8.05[1][2] | The phenolic proton is readily abstracted by bases, forming a phenoxide ion. This enhances its nucleophilicity for reactions like etherification. |
| This compound | Alcoholic | Estimated ~16-18 | Significantly less acidic than the phenolic hydroxyl. Requires a strong base to be deprotonated. |
This difference in acidity dictates the conditions required for reactions involving the hydroxyl group. For instance, etherification of 4-hydroxyacetophenone can be achieved with a mild base, whereas this compound would necessitate a much stronger base like sodium hydride.
Reactivity of the Carbonyl Group
Both molecules possess a ketone functional group, which can undergo nucleophilic addition, reduction, and oxidation.
Reduction: The carbonyl group in both compounds can be reduced to a secondary alcohol.
| Reaction | Reagent | Product from 4-hydroxyacetophenone | Product from this compound | Typical Yield |
| Carbonyl Reduction | NaBH₄ / LiAlH₄ | 1-(4-hydroxyphenyl)ethanol | 1-(4-methoxyphenyl)ethane-1,2-diol | Generally high (>90%) |
Oxidation: The Baeyer-Villiger oxidation is a relevant reaction for these ketones, leading to the formation of esters.
| Reaction | Reagent | Product from 4-hydroxyacetophenone | Product from this compound |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | 4-hydroxyphenyl acetate[3][4] | 4-methoxyphenyl 2-hydroxyacetate |
The electron-donating nature of the para-substituent influences the migratory aptitude in the Baeyer-Villiger oxidation. In both cases, the aryl group is expected to migrate.
Experimental Protocols
The following are representative experimental protocols for key transformations of 4-hydroxyacetophenone and alpha-hydroxy ketones, illustrating the practical aspects of their reactivity.
Oxidation of 4-hydroxyacetophenone (Baeyer-Villiger Oxidation)
Objective: To synthesize 4-hydroxyphenyl acetate from 4-hydroxyacetophenone.
Materials:
-
4-hydroxyacetophenone
-
NADPH
-
4-hydroxyacetophenone monooxygenase enzyme
-
50 mM Tris-HCl buffer (pH 8.0)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A reaction mixture containing 3 μmol of 4-hydroxyacetophenone, 5 μmol of NADPH, and the enzyme in 5 ml of 50 mM Tris-HCl buffer (pH 8.0) is incubated at 30°C with shaking for 1.5 hours.[3]
-
The reaction mixture is then extracted with an equal volume of diethyl ether.[3]
-
The ether layer is dried over anhydrous sodium sulfate and evaporated to a small volume for analysis.[3]
Bromination of 4-hydroxyacetophenone
Objective: To synthesize 2-bromo-1-(4-hydroxyphenyl)ethanone.
Materials:
-
4-hydroxyacetophenone
-
Chloroform
-
Concentrated sulfuric acid
-
Bromine
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 338 K.[5][6]
-
With stirring, add concentrated sulfuric acid (3.80 ml).[5][6]
-
After 10 minutes of stirring, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.[5][6]
-
After 5 hours, quench the reaction with water (60 ml).[5][6]
-
Separate the layers and extract the aqueous layer with chloroform.[5][6]
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, dry over magnesium sulfate, and evaporate under reduced pressure to obtain the crude product.[5][6]
Reduction of an α-Hydroxy Ketone (General Procedure)
Objective: To reduce the carbonyl group of an α-hydroxy ketone to a diol.
Materials:
-
α-hydroxy ketone (e.g., this compound)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dilute Hydrochloric Acid
-
Ethyl acetate
Procedure:
-
Dissolve the α-hydroxy ketone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.
Visualizing Reactivity Pathways
The following diagrams illustrate the key reactivity differences and a representative experimental workflow.
Caption: Comparative reactivity pathways of the two ketones.
Caption: Workflow for the bromination of 4-hydroxyacetophenone.
Conclusion
References
- 1. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
A Comparative Analysis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and Commercial Sunscreens for UV Protection
For Immediate Release
[City, State] – A comprehensive analysis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a naturally occurring phenolic compound also known as Paeonol, reveals its potential role in mitigating the adverse effects of ultraviolet (UV) radiation, albeit through a different mechanism than traditional commercial UV filters. This guide provides a detailed comparison of the UV-related properties of Paeonol with the widely used commercial sunscreen agent, Benzophenone-3 (Oxybenzone), offering valuable insights for researchers, scientists, and drug development professionals.
While commercial sunscreens are formulated with compounds that directly absorb or block UV radiation, emerging research indicates that Paeonol's primary benefit lies in its potent anti-inflammatory and anti-photoaging properties, which counteract the cellular damage induced by UV exposure.
Executive Summary
This guide presents a side-by-side comparison of Paeonol and Benzophenone-3, focusing on their efficacy and mechanisms of action in the context of UV protection. Quantitative data on their UV absorbance characteristics and protective efficacy are summarized in structured tables. Detailed experimental protocols for evaluating UV filter performance are also provided, alongside visualizations of key biological pathways and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for Paeonol and Benzophenone-3. It is important to note that direct comparisons of Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) are not currently possible, as there is no publicly available data on the formulation of Paeonol as a primary UV filter.
| Parameter | This compound (Paeonol) | Benzophenone-3 (Oxybenzone) |
| Primary Function | Anti-inflammatory, Anti-photoaging | UV Filter (Broad Spectrum) |
| UV Absorbance Peak(s) | ~274-275 nm (UVB) | ~288 nm (UVB) and ~350 nm (UVA) |
| UV Absorbance Range | Primarily UVB | UVB and short-wave UVA (270-350 nm) |
| Molar Absorptivity (ε) | Data not available | 20,381 at 290 nm |
| Reported In Vitro SPF | Data not available | 1% cream: ~13.74; 2% cream: ~31.47[1][2] |
| Reported UVA-PF | Data not available | Formulation dependent |
Table 1: Comparison of UV-Related Properties
| Feature | This compound (Paeonol) | Benzophenone-3 (Oxybenzone) |
| Anti-inflammatory Activity | Documented inhibition of UV-induced inflammatory pathways[3][4][5] | Recognized anti-inflammatory effect |
| Mechanism of Action | Inhibition of TOPK-p38/JNK signaling pathway[3][4] | Direct UV absorption |
| Photostability | Data not available | Considered highly stable |
| Regulatory Status | Not regulated as a UV filter | Approved UV filter in many regions (e.g., up to 6% in the US, 10% in the EU) |
Table 2: Comparison of Biological and Regulatory Profile
Unraveling the Mechanism: Paeonol's Anti-inflammatory Pathway
Exposure to solar UV radiation triggers a cascade of inflammatory responses in the skin, mediated by signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Research has shown that Paeonol can effectively suppress this UV-induced inflammation by targeting the T-LAK cell-originated protein kinase (TOPK), which is an upstream regulator of the p38 and JNK signaling pathways.[3][4][5] By inhibiting TOPK, Paeonol prevents the downstream phosphorylation cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby mitigating skin inflammation.
Caption: Paeonol's anti-inflammatory mechanism against UV-induced skin damage.
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of a sunscreen formulation can be determined using UV-Vis spectrophotometry. This method provides a rapid and ethical alternative to in vivo testing on human subjects.
Objective: To determine the SPF of a sunscreen formulation by measuring its absorbance of UVB radiation (290-320 nm).
Materials:
-
UV-Vis Spectrophotometer with a 1 cm quartz cuvette
-
Ethanol (analytical grade)
-
Sunscreen sample
-
Volumetric flasks
-
Pipettes
-
Ultrasonic bath
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the sunscreen sample and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of ethanol to the flask.
-
Sonicate for 5 minutes to ensure complete dissolution of the active ingredients.
-
Dilute to the mark with ethanol and mix thoroughly.
-
Filter the solution to remove any insoluble excipients.
-
Prepare a final dilution by transferring a suitable aliquot of the filtrate to another volumetric flask and diluting with ethanol to achieve an absorbance within the spectrophotometer's linear range.
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan the UV spectrum from 290 nm to 320 nm.
-
Use ethanol as the blank reference.
-
Record the absorbance of the final diluted sunscreen solution at 5 nm intervals.
-
Perform three replicate measurements for each sample.
-
-
SPF Calculation:
-
Calculate the SPF using the Mansur equation: SPF = CF × Σ (EE(λ) × I(λ) × Abs(λ)) from 290 to 320 nm Where:
-
CF = Correction Factor (a constant value of 10)
-
EE(λ) = Erythemal effect spectrum at wavelength λ
-
I(λ) = Solar intensity spectrum at wavelength λ
-
Abs(λ) = Absorbance of the sunscreen solution at wavelength λ
-
-
The values for EE(λ) × I(λ) are constants determined by Sayre et al. (1979).
-
Caption: Workflow for in vitro SPF determination using UV-Vis spectrophotometry.
Conclusion
The comparison between this compound (Paeonol) and Benzophenone-3 highlights a paradigm shift in UV protection strategies. While Benzophenone-3 functions as a conventional broad-spectrum UV filter, Paeonol offers a biological approach to skin protection by mitigating the inflammatory cascade triggered by UV radiation.
For researchers and drug development professionals, Paeonol represents a promising candidate for adjunctive therapy in sun care formulations, potentially complementing the action of traditional UV filters by providing an additional layer of biological protection against the deleterious effects of sun exposure. Further research is warranted to evaluate the synergistic effects of combining Paeonol with commercial UV filters and to quantify its direct contribution to SPF and UVA-PF in finished formulations. This dual-pronged approach, combining direct UV filtering with biological response modification, may pave the way for the next generation of advanced sun protection products.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Paeonol suppresses solar ultraviolet-induced skin inflammation by targeting T-LAK cell-originated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeonol suppresses solar ultraviolet-induced skin inflammation by targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Hydroxy-1-(4-methoxyphenyl)ethanone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, commonly known as paeonol, and its derivatives. The focus is on three key areas of pharmacological interest: antioxidant, anti-inflammatory, and cytotoxic activities. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to aid in research and development.
Executive Summary
This compound (paeonol) is a phenolic compound extracted from the root bark of Paeonia suffruticosa and has demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The glycosylation of paeonol to form its glycoside derivatives can alter its physicochemical properties, potentially impacting its biological efficacy. This guide collates experimental data to provide a comparative perspective on the bioactivity of the parent compound and its derivatives, although direct comparative studies, especially for glycoside derivatives, are limited.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for the biological activities of this compound (paeonol) and some of its derivatives. It is important to note that the data for the parent compound and its derivatives may originate from different studies, employing varied experimental conditions. Therefore, direct comparisons of absolute values should be made with caution.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / EC50 (µM) | Source |
| Paeonol | DPPH Radical Scavenging | >100 | [3] |
| Metabolite M3 | DPPH Radical Scavenging | 93.44 | [3] |
| Metabolite M11 | DPPH Radical Scavenging | 23.24 | [3] |
| Paeonol | Hydroxyl Radical Scavenging | >500 | [3] |
| Metabolite M3 | Hydroxyl Radical Scavenging | 336.02 | [3] |
| Metabolite M11 | Hydroxyl Radical Scavenging | 124.05 | [3] |
IC50/EC50: The half maximal inhibitory/effective concentration. A lower value indicates higher antioxidant activity.
Table 2: Anti-inflammatory Activity
Paeonol has been shown to inhibit the production of inflammatory mediators. The following table includes data on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Assay | IC50 (µM) | Source |
| Paeonol | NO Inhibition (RAW 264.7 cells) | ~30-50 | [4] |
| Metabolite M3 | NO Inhibition (RAW 264.7 cells) | Potent Inhibition (Qualitative) | [3] |
| Metabolite M11 | NO Inhibition (RAW 264.7 cells) | Potent Inhibition (Qualitative) | [3] |
IC50: The half maximal inhibitory concentration. A lower value indicates higher anti-inflammatory activity.
Table 3: Cytotoxic Activity
The cytotoxic effects of paeonol have been evaluated against various cancer cell lines. Data for its glycoside derivatives are limited in the reviewed literature.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Incubation Time (h) | Source |
| Paeonol | T24 (Bladder Cancer) | CCK-8 | 473 | 24 | [1] |
| Paeonol | T24 (Bladder Cancer) | CCK-8 | 225 | 48 | [1] |
| Paeonol | J82 (Bladder Cancer) | CCK-8 | 454 | 24 | [1] |
| Paeonol | J82 (Bladder Cancer) | CCK-8 | 124 | 48 | [1] |
| Paeonol | A549 (Non-Small-Cell Lung Cancer) | Not specified | ~40 | Not specified | [5] |
| Aminothiazole-Paeonol Derivative (13c) | AGS (Gastric Adenocarcinoma) | Not specified | 4.0 µM | Not specified | [6] |
| Aminothiazole-Paeonol Derivative (13c) | HT-29 (Colorectal Adenocarcinoma) | Not specified | 4.4 µM | Not specified | [6] |
IC50: The half maximal inhibitory concentration. A lower value indicates higher cytotoxic activity.
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Reagents: DPPH solution (typically 0.1 mM in methanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution using a spectrophotometer (typically at 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]
-
Anti-inflammatory Activity Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: Cell culture medium, LPS, test compound solutions, and Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined from the concentration-response curve.[8]
-
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Lines: Various cancer cell lines (e.g., T24, J82, A549).
-
Reagents: Cell culture medium, test compound solutions, MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance of the solution using a microplate reader (typically between 540 and 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways
Paeonol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling Pathways by Paeonol
Upon stimulation by inflammatory signals such as LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream signaling cascade. This leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is subsequently degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Paeonol has been shown to inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[9][10]
Simultaneously, LPS stimulation activates the MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Phosphorylation of these MAPKs leads to the activation of transcription factors that also contribute to the expression of pro-inflammatory genes. Paeonol can inhibit the phosphorylation of these MAPK proteins, further contributing to its anti-inflammatory effects.[3][11]
Conclusion
References
- 1. Paeonol Suppresses Bladder Cancer Progression via Apoptotic Pathways: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Paeonol on Antioxidant and Immune Regulatory Activity in Hepatocellular Carcinoma Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Anti-oxidative Activities of Paeonol and Its Metabolites Through Blocking MAPK/ERK/p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Paeonol Suppresses Proliferation and Motility of Non-Small-Cell Lung Cancer Cells by Disrupting STAT3/NF-κB Signaling [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Antioxidant Activities of the Flowers and Leaves from Paeonia rockii and Identification of Their Antioxidant Constituents by UHPLC-ESI-HRMSn via Pre-Column DPPH Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into the immunomodulatory and chemotherapeutic mechanisms of paeonol (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by paeonol through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different catalysts for the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. This guide provides a comparative analysis of different catalysts and synthetic strategies, supported by experimental data from the literature, to aid in the selection of the most suitable method for your research and development needs.
Comparative Data of Catalytic Syntheses
The following table summarizes the performance of different catalytic systems for the synthesis of this compound and its precursors. The data has been compiled from various sources to provide a comparative overview.
| Catalyst/Reagent | Synthetic Route | Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) |
| Route 1: Direct α-Hydroxylation of 4-Methoxyacetophenone | ||||||
| Selenium Dioxide (SeO₂) | Riley Oxidation | 4-Methoxyacetophenone | This compound | Moderate to Good (Typical)[1][2] | Varies | Reflux in Dioxane[1] |
| Route 2: Two-Step Synthesis via 2-Bromo-1-(4-methoxyphenyl)ethanone | ||||||
| Cupric Bromide (CuBr₂) | Bromination | 4-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethanone | Not specified | 3 h | Reflux in Ethyl Acetate |
| Base-mediated Hydrolysis | Hydrolysis | 2-Bromo-1-(4-methoxyphenyl)ethanone | This compound | High (Typical) | Varies | Varies |
| Route 3: Synthesis of Precursor (4-Methoxyacetophenone) via Friedel-Crafts Acylation | ||||||
| Zinc Chloride (ZnCl₂) | Friedel-Crafts Acylation | Anisole | 4-Methoxyacetophenone | 90 | 4 h | 100 |
| Hβ Zeolite | Friedel-Crafts Acylation | Anisole | 4-Methoxyacetophenone | 73.25 | 4 h | 95[2] |
| Route 4: Synthesis of a Related Compound via Fries Rearrangement | ||||||
| Boron Trifluoride Etherate (BF₃·OEt₂) | Fries Rearrangement | 3,4-Dimethoxyphenyl acetate | 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone | 61 | 5 h | 110 (383 K)[3] |
| Route 5: Synthesis of an Isomer via Phase-Transfer Catalysis | ||||||
| Tetra-n-butylammonium bromide | Methylation | 2,4-Dihydroxyacetophenone | 2-Hydroxy-4-methoxyacetophenone | High (Industrial Scale)[4] | Not specified | 30-50[4] |
Experimental Protocols
Route 1: Direct α-Hydroxylation of 4-Methoxyacetophenone with Selenium Dioxide (Riley Oxidation)
This protocol is a general representation of the Riley Oxidation for the α-hydroxylation of ketones.[1][2]
Materials:
-
4-Methoxyacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove selenium residues.
-
Dilute the filtrate with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Route 2: Two-Step Synthesis via 2-Bromo-1-(4-methoxyphenyl)ethanone
Step 1: Bromination of 4-Methoxyacetophenone
Materials:
-
4-Methoxyacetophenone
-
Cupric Bromide (CuBr₂)
-
Ethyl Acetate
Procedure:
-
Dissolve 4-methoxyacetophenone in ethyl acetate in a round-bottom flask fitted with a reflux condenser.
-
Add cupric bromide to the solution.
-
Reflux the mixture for approximately 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter to remove the copper salts, and wash the solid with ethyl acetate.
-
Concentrate the filtrate to obtain crude 2-bromo-1-(4-methoxyphenyl)ethanone, which can be purified by recrystallization.
Step 2: Hydrolysis of 2-Bromo-1-(4-methoxyphenyl)ethanone
This is a general procedure for the hydrolysis of an α-bromo ketone.
Materials:
-
2-Bromo-1-(4-methoxyphenyl)ethanone
-
Aqueous base (e.g., Sodium Hydroxide or Potassium Carbonate solution)
-
A suitable solvent (e.g., Acetone, THF)
-
Dilute Hydrochloric Acid
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone in a suitable solvent like acetone or THF.
-
Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain this compound.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the primary synthetic routes.
Caption: Workflow for the direct α-hydroxylation of 4-methoxyacetophenone.
Caption: Workflow for the two-step synthesis via a bromo-intermediate.
References
- 1. Selenium dioxide-mediated oxidative annulation of sulfonyl o-hydroxyacetophenones with acetophenones. One-pot synthesis of aurone analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. adichemistry.com [adichemistry.com]
- 3. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
A Comparative Guide to Purity Assessment of Synthesized 2-Hydroxy-1-(4-methoxyphenyl)ethanone via HPLC and NMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for assessing the purity of synthesized 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a key building block in various organic syntheses. We present detailed experimental protocols and supporting data to objectively evaluate the performance of each technique.
Introduction to Purity Assessment
The synthesis of this compound, commonly achieved through methods such as the Friedel-Crafts acylation of anisole, can often result in the formation of isomeric byproducts and the presence of unreacted starting materials. The primary impurity of concern is the ortho-isomer, 2-Hydroxy-1-(2-methoxyphenyl)ethanone, which can be challenging to separate due to its similar physical properties to the desired para-isomer. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized product.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is highly effective.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector Wavelength: 275 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation: HPLC
The purity of the synthesized product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area (%) |
| Synthesized Product | ||
| This compound | 8.5 | 98.5 |
| 2-Hydroxy-1-(2-methoxyphenyl)ethanone (Impurity) | 7.2 | 1.2 |
| Unidentified Impurity | 5.1 | 0.3 |
| Analytical Standard | ||
| This compound | 8.5 | >99.9 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is an excellent primary method for purity assessment as it provides both structural confirmation and quantitative information without the need for a reference standard for each impurity.
Experimental Protocol: NMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound into an NMR tube.
-
Add a known amount of a certified internal standard (e.g., maleic acid).
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Ensure complete dissolution before acquiring the spectrum.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
Data Presentation: NMR
The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard.
| Compound | Chemical Shift (δ, ppm) | Integral Value | Calculated Purity (% w/w) |
| Synthesized Product | |||
| This compound (para) | 7.9 (d), 6.9 (d), 4.8 (s), 3.8 (s) | (Normalized) | 98.2 |
| 2-Hydroxy-1-(2-methoxyphenyl)ethanone (ortho) | (Distinct aromatic signals) | (Detected) | 1.5 |
| Internal Standard (Maleic Acid) | 6.3 (s) | (Reference) | - |
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC | NMR |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Quantitative Analysis | Relative quantification based on peak area percentage. Requires reference standards for impurities. | Absolute quantification (qNMR) using an internal standard. Does not require reference standards for each impurity. |
| Sensitivity | High sensitivity, capable of detecting trace impurities (ppm level). | Lower sensitivity compared to HPLC, typically for impurities >0.1%. |
| Structural Information | Provides retention time, which is not a unique identifier of a compound. | Provides detailed structural information, allowing for the identification of both the main compound and impurities. |
| Sample Throughput | Relatively high throughput with typical run times of 15-30 minutes. | Lower throughput, especially for qNMR which requires longer relaxation delays. |
| Sample Integrity | The sample is consumed during the analysis. | Non-destructive, the sample can be recovered after analysis. |
Visualizing the Workflow and Logic
Caption: Workflow for Purity Assessment.
Caption: Technique vs. Information.
Conclusion
Both HPLC and NMR are indispensable tools for the purity assessment of synthesized this compound. HPLC offers high sensitivity for detecting trace impurities and is well-suited for routine quality control. NMR, particularly qNMR, provides the advantage of being a primary analytical method that delivers both structural confirmation and accurate, absolute quantification of the main component and its impurities without the need for individual impurity reference standards. For a comprehensive and robust purity assessment, a combination of both techniques is recommended, leveraging the strengths of each to ensure the highest confidence in the quality of the synthesized product.
Unveiling the Antimicrobial Potential of 2-Hydroxy-1-(4-methoxyphenyl)ethanone-Derived Chalcones: A Comparative Guide
A comprehensive evaluation of the antimicrobial spectrum of chalcones derived from 2-Hydroxy-1-(4-methoxyphenyl)ethanone reveals a promising class of compounds with significant activity against a range of bacterial and fungal pathogens. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the pursuit of novel antimicrobial agents.
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including potent antimicrobial effects.[1] The presence of a reactive α,β-unsaturated ketone moiety is believed to contribute to their antimicrobial activity, potentially through interaction with microbial proteins. The synthesis of these compounds is often achieved through the Claisen-Schmidt condensation, a versatile method that allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1][2][3] This guide focuses on chalcones synthesized from this compound, exploring their antimicrobial breadth and the experimental protocols used for their evaluation.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various chalcone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[4] The data presented below summarizes the MIC values of several this compound-derived chalcones against a panel of clinically relevant bacteria and fungi.
| Compound ID | Substituent on B-ring | Test Organism | MIC (µg/mL) | Reference |
| CH-1 | 4-Fluoro | Staphylococcus aureus ATCC 29213 | 15.6 | [5] |
| Escherichia coli ATCC 25922 | 31.25 | [5] | ||
| Candida albicans ATCC 10231 | 62.5 | [5] | ||
| CH-2 | 4-Chloro | Staphylococcus aureus ATCC 29213 | 7.81 | [5] |
| Escherichia coli ATCC 25922 | 15.6 | [5] | ||
| Candida albicans ATCC 10231 | 31.25 | [5] | ||
| CH-3 | 3,4-Dichloro | Staphylococcus aureus | - | [6] |
| Candida krusei | 2.12 | [6] | ||
| CH-4 | 4-Nitro | Staphylococcus aureus | 2.10 | [6] |
| Candida albicans | - | [6] | ||
| CH-5 | Unsubstituted | Staphylococcus aureus | 50 | [7] |
| Pseudomonas syringae | 2.5 | [7] | ||
| Cryptococcus neoformans | - | [7] |
Note: The table above is a compilation of data from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The specific chalcone precursor in some cited studies may be a closely related isomer or analogue.
Experimental Protocols
The evaluation of the antimicrobial spectrum of these chalcones involves a systematic workflow, from their chemical synthesis to the determination of their biological activity.
Synthesis of this compound-Derived Chalcones
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][2][3] This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde.[1]
General Procedure:
-
Reactant Preparation: Dissolve equimolar quantities of this compound and a substituted benzaldehyde in ethanol.[3]
-
Catalyst Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred reaction mixture.[1][8] The reaction is typically maintained at a cool temperature (0-5°C) using an ice bath.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][10]
-
Product Isolation: Once the reaction is complete, the mixture is poured into cold water and acidified with a dilute acid like hydrochloric acid (HCl) to precipitate the chalcone.[3]
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol.[1][9]
-
Characterization: The structure of the synthesized chalcones is confirmed using spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][10]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized chalcones is evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion method to assess the zone of inhibition.
Broth Microdilution Method for MIC Determination:
-
Preparation of Stock Solutions: Dissolve the synthesized chalcones in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4][10]
-
Serial Dilutions: Prepare two-fold serial dilutions of the chalcone stock solutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi) in a 96-well microtiter plate.[4][5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an overnight culture, adjusting the concentration to approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[4]
-
Inoculation: Inoculate each well of the microtiter plate containing the chalcone dilutions with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.[10]
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the chalcone at which no visible growth of the microorganism is observed.[10]
Disk Diffusion Method:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.[1]
-
Disk Impregnation: Sterile paper disks are impregnated with a known concentration of the chalcone solution.[1]
-
Disk Placement: The impregnated disks, along with positive and negative control disks, are placed on the surface of the inoculated agar plate.[1]
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the evaluation of the antimicrobial spectrum of this compound-derived chalcones.
Caption: Experimental workflow for antimicrobial evaluation.
Signaling Pathways and Logical Relationships
The antimicrobial action of chalcones is not fully elucidated but is thought to involve multiple mechanisms. The electrophilic α,β-unsaturated ketone system is a key feature that can react with nucleophilic groups in microbial biomolecules.
Caption: Postulated mechanism of antimicrobial action.
References
- 1. benchchem.com [benchchem.com]
- 2. nveo.org [nveo.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. jocpr.com [jocpr.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxy-1-(4-methoxyphenyl)ethanone
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper handling and disposal of chemical reagents are critical to ensuring a safe laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Hydroxy-1-(4-methoxyphenyl)ethanone, a common building block in organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] It is harmful if swallowed, inhaled, or comes into contact with the skin.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirement |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use face protection if there is a risk of splashing. |
| Skin and Body Protection | Wear protective clothing, such as a lab coat. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.[1] |
In the event of accidental exposure, refer to the following first aid measures:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3][4]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3][4]
-
After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3][4]
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed waste disposal company.[1][3][4][5][6] Adherence to local, regional, and national regulations is mandatory.[5][6]
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place waste this compound into a suitable, clearly labeled, and closed container.[1]
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and any relevant hazard symbols.
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Crucially, do not empty this chemical into drains or release it into the environment. [6]
-
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Comprehensive Safety and Handling Guide for 2-Hydroxy-1-(4-methoxyphenyl)ethanone
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Hydroxy-1-(4-methoxyphenyl)ethanone in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Gloves | Impervious chemical-resistant gloves. Must be inspected prior to use. Proper glove removal technique should be followed. |
| Protective Clothing | Fire/flame resistant and impervious clothing. A complete suit protecting against chemicals is recommended.[2] | |
| Respiratory | Respirator | For nuisance exposures or when dust formation is likely, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to prevent accidents and exposure.
2.1. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when dusts may be generated.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
2.2. Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of damage.
-
Dispensing : Avoid creating dust when handling the solid form.[2] Use appropriate tools (e.g., spatula) for transferring the chemical.
-
During Use : Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[4]
-
After Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of the chemical waste in accordance with local, state, and federal regulations. The substance should be disposed of at an approved waste disposal plant.[3][5]
-
Container Disposal : Do not reuse empty containers. Dispose of empty containers in the same manner as the chemical waste.
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves or paper towels, should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] |
4.1. Accidental Release Measures In case of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
Prevent further leakage or spillage if safe to do so.
-
For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust.[2][5]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for responding to a chemical spill.
Physical and Chemical Properties
Understanding the properties of this compound is important for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Appearance | White to Off-white crystalline solid[6] |
| Melting Point | 36 - 39 °C / 96.8 - 102.2 °F[3] |
| Boiling Point | 260 - 154 °C / 500 - 309.2 °F[3] |
| Flash Point | 138 °C / 280.4 °F[3] |
| Vapor Pressure | 0.01 mmHg @ 25 °C[3] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[3] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
